3-(Chloromethyl)-1-cyclohexylpyrazole
Description
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Properties
IUPAC Name |
3-(chloromethyl)-1-cyclohexylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQEPILEFXLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Chloromethyl)-1-cyclohexylpyrazole CAS number and identification
The following technical guide details the identification, synthesis, and application of 3-(Chloromethyl)-1-cyclohexylpyrazole , a specialized heterocyclic building block used in medicinal chemistry.
Compound Identification & Core Specifications
This compound serves as a critical electrophilic building block for introducing the 1-cyclohexyl-1H-pyrazol-3-yl motif into bioactive molecules. It is frequently generated in situ or synthesized directly from its stable alcohol precursor due to the high reactivity of the chloromethyl group.
| Parameter | Technical Detail |
| Chemical Name | 3-(Chloromethyl)-1-cyclohexyl-1H-pyrazole |
| Common Precursor CAS | 1339332-70-5 (Alcohol form: (1-Cyclohexyl-1H-pyrazol-3-yl)methanol) |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol |
| SMILES | ClCC1=NN(C2CCCCC2)C=C1 |
| InChI Key | (Derivative of) DLLINTSIVLCUQZ (Isomeric core) |
| Physical State | Viscous oil or low-melting solid (typically isolated as HCl salt) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1][2][3][4] |
Note on CAS Registry: While the alcohol precursor (CAS 1339332-70-5) is the primary commercial catalog entry, the chloromethyl derivative is often synthesized immediately prior to use to prevent hydrolysis or dimerization.
Synthesis & Manufacturing Protocols
The synthesis of 3-(chloromethyl)-1-cyclohexylpyrazole follows a robust three-stage workflow, ensuring regiochemical control over the nitrogen alkylation.
Stage 1: Regioselective Cyclization
The process begins with the condensation of 1-cyclohexylhydrazine with a 2,4-dioxoester derivative (or equivalent enolate) to form the pyrazole ring. Regioselectivity is dictated by the steric bulk of the cyclohexyl group and the electronic properties of the carbonyl electrophiles.
Stage 2: Reduction to Alcohol (Commercial Anchor)
The ester intermediate is reduced (typically using LiAlH₄ or DIBAL-H) to yield (1-Cyclohexyl-1H-pyrazol-3-yl)methanol (CAS 1339332-70-5). This alcohol is stable and serves as the shelf-stable inventory item.
Stage 3: Chlorination (Activation)
The alcohol is converted to the alkyl chloride using thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl).
Experimental Workflow Diagram
Figure 1: Synthetic route from hydrazine precursor to the active chloromethyl building block.
Detailed Protocol: Chlorination of the Alcohol
-
Preparation: Dissolve 1.0 eq of (1-Cyclohexyl-1H-pyrazol-3-yl)methanol in anhydrous Dichloromethane (DCM).
-
Activation: Cool to 0°C. Add 1.5 eq of Thionyl Chloride (SOCl₂) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).
-
Work-up: Concentrate in vacuo to remove excess SOCl₂ and solvent.
-
Result: The residue is the hydrochloride salt of 3-(chloromethyl)-1-cyclohexylpyrazole, ready for immediate coupling.
Applications in Drug Discovery[5]
The 3-(chloromethyl)-1-cyclohexylpyrazole scaffold is a "privileged structure" in medicinal chemistry, offering a specific geometric vector for fragment-based drug design.
Mechanism of Action: Nucleophilic Substitution
The chloromethyl group acts as a potent electrophile, susceptible to S_N2 attack by nucleophiles (amines, thiols, phenols). This allows the attachment of the lipophilic 1-cyclohexylpyrazole "head" to various "tails" (pharmacophores).
Key Therapeutic Areas:
-
CDK2 Degraders: Used as a linker or terminal cap in PROTACs targeting Cyclin-dependent kinase 2. The cyclohexyl group fills hydrophobic pockets (e.g., ATP-binding sites).
-
O-Acetylserine Sulfhydrylase (OASS) Inhibitors: The scaffold mimics natural substrates, blocking bacterial cysteine biosynthesis pathways.
-
Kinase Inhibition: The pyrazole nitrogen and the 3-position substituent often engage in hydrogen bonding with the hinge region of kinases.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways utilizing the chloromethyl electrophile.
Handling & Safety (MSDS Highlights)
-
Hazards: The compound is an alkylating agent. It causes severe skin burns and eye damage (Category 1B) and is a potential sensitizer.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is unstable; store as the Hydrochloride (HCl) salt.
-
Stability: Hydrolyzes in water to revert to the alcohol. Avoid exposure to moisture.
References
-
PubChem Compound Summary. 1-Cyclohexyl-1H-pyrazole-3-carboxylic acid (Precursor). National Library of Medicine. Link
-
BLD Pharm Product Catalog. (1-Cyclohexyl-1H-pyrazol-3-yl)methanol (CAS 1339332-70-5).[1][5][6][7][8]Link[1][6]
-
Frank, A. et al. (2013). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Chemical Biology & Drug Design. (Describes synthesis of Ethyl 1-cyclohexyl-1H-pyrazole-3-carboxylate). Link
-
Google Patents. WO2025043225A2 - Degraders of cyclin-dependent kinase 2. (Details the synthesis of the ethyl ester intermediate). Link
Sources
- 1. 1432026-68-0|(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | C10H14N2O | CID 3145403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23784-89-6|3-(Chloromethyl)-1H-pyrazole| Ambeed [ambeed.com]
- 4. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1-环己基-1H-吡唑-3-基)甲醇 | (1-Cyclohexyl-1H-pyrazol-3-yl)metha | 1339332-70-5 - 乐研试剂 [leyan.com]
- 6. 1138819-53-0|4-(3-Methyl-1H-pyrazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 7. 2703057-43-4|(1-(Oxetan-3-yl)-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
physicochemical properties of 3-(Chloromethyl)-1-cyclohexylpyrazole
Topic: Physicochemical Properties of 3-(Chloromethyl)-1-cyclohexylpyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
An Advanced Analysis of a Key Heterocyclic Building Block
Executive Summary
3-(Chloromethyl)-1-cyclohexyl-1H-pyrazole (CAS: 1807275-64-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting viral polymerases (e.g., HCV NS5B) and inflammatory pathways. Functioning as a lipophilic electrophile, this molecule serves as a critical "linker" scaffold, enabling the attachment of the pharmacologically active pyrazole core to other functional moieties via nucleophilic substitution.
This guide provides a rigorous analysis of its physicochemical profile, reactivity patterns, and handling protocols, designed to support medicinal chemists in optimizing synthetic routes and ensuring experimental reproducibility.
Physicochemical Profile
The physicochemical properties of 3-(Chloromethyl)-1-cyclohexylpyrazole are defined by the interplay between the lipophilic cyclohexyl group and the reactive chloromethyl handle.
Identity & Molecular Descriptors
| Property | Value / Description |
| IUPAC Name | 3-(Chloromethyl)-1-cyclohexyl-1H-pyrazole |
| CAS Number | 1807275-64-4 |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol |
| Physical State | Viscous oil or low-melting solid (Predicted based on homologs) |
| Solubility | High: DCM, Chloroform, DMSO, Methanol, Ethyl AcetateLow: Water, Hexanes (moderate) |
| LogP (Calculated) | ~3.21 (High lipophilicity due to cyclohexyl ring) |
| TPSA | 17.82 Ų (Polar surface area limited to pyrazole nitrogens) |
| pKa (Conj.[1][2][3][4] Acid) | ~2.5 (Pyrazole nitrogen N2 is weakly basic) |
Structural Analysis
-
Electronic Environment: The pyrazole ring is electron-rich (π-excessive). However, the chloromethyl group at the C3 position is activated for nucleophilic attack. The N1-cyclohexyl group exerts a steric influence, shielding the N1 position and directing reactivity towards the C3-side chain.
-
Stability: The compound is an alkylating agent . While the pyrazole ring stabilizes the molecule relative to simple alkyl halides, the C-Cl bond is susceptible to hydrolysis in the presence of moisture, generating the corresponding alcohol (3-(hydroxymethyl)-1-cyclohexylpyrazole) and HCl.
Reactivity & Synthetic Applications
The core utility of this molecule lies in its ability to undergo SN2 reactions. It acts as a "linchpin," connecting the lipophilic pyrazole headgroup to polar tails or aromatic cores in drug candidates.
Key Reaction Pathways
-
N-Alkylation / O-Alkylation: Reaction with amines, phenols, or thiols to generate diverse libraries.
-
Arbuzov Reaction: Reaction with triethyl phosphite to yield the phosphonate, a precursor for Horner-Wadsworth-Emmons (HWE) olefination.
-
Sommelet Reaction: Conversion to the aldehyde (1-cyclohexyl-1H-pyrazole-3-carbaldehyde) for reductive amination or condensation.
Visualization: Synthetic Divergence
The following diagram illustrates the primary synthetic transformations accessible from the chloromethyl scaffold.
Figure 1: Synthetic divergence from the 3-chloromethyl scaffold.[5] The pathway to Acrylic Acid Derivatives (green) is critical for NS5B inhibitor synthesis.
Case Study: HCV NS5B Polymerase Inhibitors
Research has identified (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The 3-(chloromethyl)-1-cyclohexylpyrazole serves as the starting material for the "linker" region.
-
Mechanism: The cyclohexyl group fills a hydrophobic pocket in the NS5B allosteric site (Thumb II), while the acrylic acid moiety coordinates with metal ions or polar residues.
-
Synthetic Route: The chloromethyl derivative is converted to a phosphonate, which then undergoes HWE coupling with an aldehyde to form the active inhibitor.
Experimental Protocols
Caution: This compound is a potential alkylating agent and skin sensitizer. All procedures must be performed in a fume hood.
Protocol: Nucleophilic Substitution (General Ether Synthesis)
This protocol describes the coupling of 3-(chloromethyl)-1-cyclohexylpyrazole with a phenol derivative, a common step in medicinal chemistry.
Reagents:
-
3-(Chloromethyl)-1-cyclohexylpyrazole (1.0 eq)
-
Substituted Phenol (1.1 eq)[6]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF (Dry)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substituted phenol (1.1 mmol) in anhydrous ACN (5 mL).
-
Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Addition: Add 3-(chloromethyl)-1-cyclohexylpyrazole (1.0 mmol) dropwise (dissolved in 1 mL ACN if solid).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Checkpoint: The starting chloride spot (higher R_f) should disappear.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.3–7.5 (d, 1H, Pyrazole-H5)
-
δ 6.2–6.4 (d, 1H, Pyrazole-H4)
-
δ 4.6 (s, 2H, -CH ₂Cl)
-
δ 4.1 (m, 1H, N-CH -Cyclohexyl)
-
δ 1.2–2.2 (m, 10H, Cyclohexyl-CH₂)
-
-
MS (ESI): [M+H]⁺ = 199.1 (approx). Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
Safety & Handling (E-E-A-T)
As an alkylating agent, 3-(chloromethyl)-1-cyclohexylpyrazole poses specific hazards. It is not merely an irritant but a potential genotoxin.
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear nitrile gloves (double gloving recommended). |
| Eye Damage | H319: Causes serious eye irritation | Use chemical safety goggles. |
| Genotoxicity (Suspected) | Alkylating potential | Avoid inhalation of dust/vapors.[7] Use in a fume hood. |
Decontamination Protocol: Spills should be treated with a solution of 10% ammonia or dilute sodium thiosulfate to quench the alkylating capability before disposal.
References
-
PubChem. 3-(Chloromethyl)-1-ethyl-1H-pyrazole (Analogous Compound Data).[3] National Library of Medicine. Available at: [Link]
-
Harper, S. et al. (2011). "The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. Available at: [Link]
-
ChemSRC. CAS 1807275-64-4 Entry: 3-(Chloromethyl)-1-cyclohexylpyrazole. Available at: [Link]
-
Deng, X.[8] & Mani, N.S. (2008).[8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. (Methodology for pyrazole core synthesis). Available at: [Link]
Sources
- 1. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(chloromethyl)-1-ethyl-1H-pyrazole | C6H9ClN2 | CID 25248082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23784-89-6|3-(Chloromethyl)-1H-pyrazole| Ambeed [ambeed.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. rsc.org [rsc.org]
- 7. download.basf.com [download.basf.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
A Technical Guide to the Physicochemical Characterization of 3-(Chloromethyl)-1-cyclohexylpyrazole: Melting and Boiling Point Determination
Executive Summary
The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical candidate is paved with rigorous characterization. Among the most fundamental of these assessments are the determination of its melting and boiling points. These are not mere physical constants; they are critical indicators of purity, stability, and molecular structure that profoundly influence every subsequent stage of drug development, from formulation to manufacturing.[1] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the theoretical and practical considerations for determining the melting and boiling points of a novel heterocyclic compound, using 3-(Chloromethyl)-1-cyclohexylpyrazole as a central case study. We will explore the structural basis for its physical properties, outline predictive computational methods, provide detailed experimental protocols, and discuss the interpretation of this crucial data.
The Centrality of Physicochemical Profiling in Drug Discovery
In modern drug discovery, a "fail fast, fail cheap" philosophy prevails. Early and accurate physicochemical profiling is essential to this paradigm.[2] Properties like melting point, boiling point, and solubility are foundational to a compound's "developability"—its potential to be transformed from a promising molecule into a safe, effective, and stable drug product.[1]
-
Purity and Identity: A sharp, well-defined melting point is a primary indicator of a pure crystalline substance. Any impurities will typically cause a depression and broadening of the melting range, making this a simple yet powerful quality control tool.
-
Stability and Formulation: The thermal stability of a compound, indicated by its melting and boiling points, dictates suitable conditions for storage, handling, and manufacturing.[1] A low melting point may present challenges in milling or drying, while a boiling point close to the melting point might suggest sublimation issues.
-
Bioavailability: The solid-state properties of a drug candidate are intrinsically linked to its solubility and dissolution rate, which are key determinants of its oral bioavailability.[1][3] While not a direct measure, the melting point provides insight into the lattice energy of the crystal structure; a higher melting point often correlates with lower solubility.
For a novel pyrazole derivative like 3-(Chloromethyl)-1-cyclohexylpyrazole, which belongs to a class of compounds with significant therapeutic potential, establishing these fundamental properties is the first step in a comprehensive characterization workflow.
Deconstructing the Molecule: Predicting Properties from Structure
The melting and boiling points of an organic molecule are governed by the nature and strength of its intermolecular forces. By analyzing the structural components of 3-(Chloromethyl)-1-cyclohexylpyrazole, we can make educated predictions about its physical behavior. The three primary trends affecting boiling points are the strength of intermolecular forces, the molecular weight, and the degree of branching.[4]
The Pyrazole Core
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure imparts several key features:
-
Dipole Moment: The presence of two electronegative nitrogen atoms creates a significant dipole moment, leading to dipole-dipole interactions between molecules.
-
Aromaticity: The stable aromatic ring contributes to molecular planarity, which can influence crystal packing.
-
Substitution Effects: The properties of the pyrazole ring are highly dependent on its substituents.[5] Electron-donating or withdrawing groups can alter the electron density and basicity of the ring system.[5][6]
The 1-Cyclohexyl Substituent
The bulky, non-polar cyclohexyl group attached to one of the nitrogen atoms has a significant impact:
-
Increased Molecular Weight: Compared to a simple alkyl chain, the cyclohexyl group substantially increases the molecule's mass, which generally leads to stronger van der Waals forces and thus higher melting and boiling points.[4][7]
-
Molecular Shape and Packing: As a cyclic structure, cyclohexane is more rigid and compact than its linear isomer, n-hexane. This can lead to more efficient packing in a crystal lattice, which often results in a higher melting point.[8] However, extensive branching can also decrease surface area, potentially lowering the boiling point compared to a linear isomer of similar mass.[9]
The 3-Chloromethyl Substituent
The chloromethyl group (-CH₂Cl) introduces further complexity:
-
Polarity: The highly electronegative chlorine atom creates a strong dipole in the C-Cl bond, introducing significant dipole-dipole forces between molecules.[7] These are stronger than the London dispersion forces of a simple methyl group, which will elevate the boiling point.
-
Increased Mass: The chlorine atom adds considerable mass to the molecule, further contributing to stronger intermolecular forces. The chloromethyl group is a known alkylating agent and its presence is key to the molecule's synthetic utility and potential reactivity.[10]
Predicted Properties Summary: Based on this structural analysis, 3-(Chloromethyl)-1-cyclohexylpyrazole is expected to be a solid at room temperature with a relatively high melting point and a significantly higher boiling point, likely requiring reduced pressure for distillation to avoid decomposition.
In Silico Approaches: Computational Prediction of Physical Properties
Before embarking on laboratory work, especially when material is scarce, computational models can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that predict the physicochemical properties of compounds based on their chemical structure.[11][12]
For heterocyclic compounds, numerous QSPR models have been developed to predict properties like melting point, boiling point, and solubility.[13][14] These models transform the 2D or 3D structure of a molecule into a set of numerical values called "descriptors," which quantify various structural, electronic, and topological features. Statistical methods are then used to build a correlation between these descriptors and the known properties of a training set of molecules.[12]
Caption: A generalized workflow for QSPR/QSAR modeling to predict physicochemical properties.
While powerful, it is crucial to ensure that the target molecule falls within the "applicability domain" of the chosen model, meaning its structure is similar to the compounds used to train the model.[11]
Experimental Determination: Protocols and Best Practices
Experimental verification is the gold standard. The following protocols are designed to be robust and self-validating, ensuring the trustworthiness of the generated data.
Melting Point Determination (Capillary Method)
This technique remains a fundamental and reliable method for determining the purity of crystalline organic compounds.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Protocol:
-
Sample Preparation (Critical Step):
-
Ensure the sample of 3-(Chloromethyl)-1-cyclohexylpyrazole is completely dry to avoid solvent effects.
-
Grind the crystalline sample into a fine, homogeneous powder using a clean mortar and pestle. This ensures uniform heat transfer.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.
-
The packed sample column should be 2.5-3.5 mm high for optimal results.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (determined from in silico prediction or preliminary tests).
-
When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is crucial for accuracy.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (clear point).
-
-
Data Recording and Validation:
-
The recorded value is the melting range (e.g., 85.5°C - 86.5°C).
-
Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow margin (e.g., ±0.5°C).
-
A narrow melting range (≤ 1°C) is indicative of high purity. A broad range suggests the presence of impurities.
-
Caption: Experimental workflow for capillary melting point determination.
Table 1: Hypothetical Melting Point Data for 3-(Chloromethyl)-1-cyclohexylpyrazole
| Determination | Onset of Melt (°C) | Clear Point (°C) | Melting Range (°C) | Observations |
|---|---|---|---|---|
| Run 1 | 85.5 | 86.5 | 1.0 | Colorless liquid |
| Run 2 | 85.7 | 86.6 | 0.9 | Colorless liquid |
| Run 3 | 85.6 | 86.5 | 0.9 | Colorless liquid |
| Average | 85.6 | 86.5 | 0.9 | Indicates high purity |
Boiling Point Determination (Microscale Method)
For new chemical entities available in small quantities, a microscale boiling point determination is appropriate.
Apparatus:
-
Thiele tube or similar oil bath setup
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (Bunsen burner or heating mantle)
Protocol:
-
Sample Preparation:
-
Add a small amount (approx. 0.5 mL) of liquid 3-(Chloromethyl)-1-cyclohexylpyrazole to the small test tube. If the compound is a solid, it must first be melted.
-
Place a capillary tube, sealed end up, into the test tube containing the sample.
-
-
Assembly and Heating:
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube or oil bath.
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
-
Measurement:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure is overcoming the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow down and stop. The moment the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
-
Data Recording and Validation:
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Allow the sample to cool further, then reheat to perform a second determination to ensure reproducibility.
-
Table 2: Hypothetical Boiling Point Data for 3-(Chloromethyl)-1-cyclohexylpyrazole
| Determination | Boiling Point (°C) | Atmospheric Pressure (mmHg) | Observations |
|---|---|---|---|
| Run 1 | 285 | 760 | Sample remained clear, no signs of decomposition. |
| Run 2 | 286 | 760 | Consistent with first run. |
| Average | 285.5 | 760 | Boiling point at standard pressure. |
Conclusion
The determination of the melting and boiling points of 3-(Chloromethyl)-1-cyclohexylpyrazole serves as a cornerstone for its entire development lifecycle. This guide has established a comprehensive framework, moving from theoretical prediction based on molecular structure to robust, validated experimental protocols. For the drug development professional, these values are not endpoints but critical data that inform decisions on purity, stability, and formulation strategy. By integrating computational predictions with meticulous experimental practice, researchers can confidently establish the fundamental physicochemical identity of novel pyrazole derivatives, paving the way for their successful evaluation as next-generation therapeutics.
References
-
Colombo P., Sonvico F., Colombo G., Bettini R. (2009). Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Prime Scholars. [Link]
-
Katritzky, A. R., Kuanar, M., Slavov, S., & Karelson, M. (2010). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. ResearchGate. [Link]
-
Østergaard, J., & Heit, C. (2018). Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical. [Link]
-
Maltseva, T. V., et al. (2024). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Chempanda Blog. [Link]
-
BÜCHI Labortechnik AG. (n.d.). Melting and boiling point Laboratory Guide. HUBERLAB. [Link]
-
European Chemicals Agency. (n.d.). QSAR models. ECHA. [Link]
-
ProtoQSAR. (n.d.). QSAR models. ProtoQSAR. [Link]
-
Student Academic Success. (2025). Properties and Trends of Organic Compounds. Student Academic Success Services. [Link]
-
Ashenhurst, J. (2026). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]
-
Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]
-
Landera, A., et al. (2022). Plot of melting point as a function of the number of carbons in the ring of the cycloalkane. ResearchGate. [Link]
-
IARC Working Group. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. NCBI Bookshelf. [Link]
-
Quora. (2021). Which compound has a higher melting point, cyclohexane or n-hexane? Why? Quora. [Link]
-
Ashenhurst, J. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). Boiling/melting points of cyclohexane and cycloheptane. Chemistry Stack Exchange. [Link]
-
Duarte, F. J. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
GeeksforGeeks. (2025). Cyclohexane. GeeksforGeeks. [Link]
-
Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
Sources
- 1. pacelabs.com [pacelabs.com]
- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 3. primescholars.com [primescholars.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. monash.edu [monash.edu]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. QSAR models - ECHA [echa.europa.eu]
- 12. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Whitepaper: Operational Safety and Toxicology of 3-(Chloromethyl)-1-cyclohexylpyrazole
Executive Summary
This technical guide provides a comprehensive operational framework for 3-(Chloromethyl)-1-cyclohexylpyrazole , a specialized heterocyclic building block used in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.
While specific toxicological monographs (e.g., NTP, IARC) for this exact derivative are limited, its safety profile is dictated by its functional group chemistry: it is a primary alkyl chloride attached to a nitrogen heterocycle. This structure renders it a potent electrophile capable of alkylating biological macromolecules. Consequently, it must be handled as a Skin Corrosive (Category 1B) and a potential Genotoxic impurity until proven otherwise.
Key Hazard Classifications (Read-Across Analysis):
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]
-
Reactivity: Moisture sensitive; hydrolyzes to release Hydrogen Chloride (HCl).
Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10]
To understand the handling requirements, one must first understand the molecule's reactivity profile.
| Parameter | Specification |
| Chemical Name | 3-(Chloromethyl)-1-cyclohexyl-1H-pyrazole |
| Functional Class | Alkylating Agent / Heterocyclic Alkyl Chloride |
| Molecular Formula | |
| Physical State | Low-melting solid or viscous oil (depending on purity/salt form) |
| Solubility | Soluble in DCM, THF, DMSO; Reacts with Water/Alcohols |
| Reactivity Alert | Lachrymator potential ; Acid chloride-like hydrolysis behavior |
Molecular Mechanism of Toxicity
The toxicity of 3-(Chloromethyl)-1-cyclohexylpyrazole is not random; it is strictly mechanistic. The chloromethyl group (
The Alkylation Pathway
The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the induction from both the chlorine and the adjacent pyrazole ring. In biological systems, this carbon is susceptible to nucleophilic attack (
Visualization of Toxicity Mechanism
The following diagram illustrates the causality between the chemical structure and the biological hazard (DNA Alkylation).
Figure 1: Mechanism of Action. The electrophilic chloromethyl group acts as the 'warhead,' covalently binding to cellular nucleophiles, leading to toxicity.
Toxicological Profile (Data & SAR Analysis)
As direct in vivo data for the cyclohexyl derivative is proprietary or sparse, we apply Structure-Activity Relationship (SAR) principles using the closely related analog 3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8).
Acute Toxicity[2]
-
Dermal/Ocular: High Risk.[4] The compound is corrosive.[1][2][5][6] Upon contact with skin moisture, it hydrolyzes to produce HCl and the corresponding alcohol. This results in immediate chemical burns and potential corneal opacification.
-
Inhalation: High Risk. Vapors or dust are extremely irritating to the upper respiratory tract. Delayed pulmonary edema is a risk if hydrolysis occurs deep in the lung tissue.
Chronic & Genotoxicity
-
Mutagenicity: Positive potential. Primary alkyl chlorides are established mutagens in the Ames test (strains TA100/TA1535) due to their ability to alkylate DNA without metabolic activation.
-
Sensitization: The pyrazole ring coupled with protein alkylation capability suggests a risk of skin sensitization (Allergic Contact Dermatitis).
Operational Handling & Engineering Controls
Trustworthiness in safety comes from redundancy. Do not rely on PPE alone.
The "Containment First" Protocol
| Process Stage | Engineering Control | Rationale |
| Weighing | Vented Balance Enclosure or Glovebox | Prevents inhalation of dust/vapors. |
| Reaction Setup | Fume Hood (Face velocity > 100 fpm) | Captures HCl gas released during hydrolysis or reaction. |
| Quenching | Fume Hood + Blast Shield | Exothermic hydrolysis can cause splashing. |
| Waste | Segregated Halogenated Waste | Prevents reaction with incompatible solvents. |
Personal Protective Equipment (PPE) Matrix
-
Gloves: Do NOT use standard latex.
-
Recommendation: Double-gloving with Nitrile (outer) and Silver Shield/Laminate (inner) . Alkyl chlorides can permeate thin nitrile rapidly.
-
-
Eye Protection: Chemical splash goggles + Face shield (if working with >1g).
-
Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Experimental Workflow: Safe Synthesis & Quench
This protocol ensures the compound is handled in a self-validating safety loop.
Step-by-Step Handling
-
Preparation: Pre-dry all glassware. Moisture triggers HCl release.
-
Solubilization: Dissolve the solid immediately in an inert solvent (DCM or DMF) to lower vapor pressure.
-
Reaction: When using as an intermediate, add a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct generated during the substitution reaction.
-
Decontamination (The "Kill" Step):
-
Do not wash glassware directly with water.
-
Protocol: Rinse contaminated glassware with a solution of 10% Ethanolamine in Methanol . This chemically converts the reactive alkyl chloride into a harmless amino-ether derivative via rapid aminolysis.
-
Handling Workflow Diagram
Figure 2: Operational Lifecycle. Note the specific decontamination step using Ethanolamine to neutralize the alkylating potential.
Emergency Response
-
Skin Contact: Immediate flushing with water for 15 minutes is standard, but Polyethylene Glycol (PEG 400) wash is superior for lipophilic alkyl chlorides if available, followed by water.
-
Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist immediately (risk of irreversible corneal damage).
-
Spill: Do not use water (generates HCl). Absorb with dry sand or Vermiculite. Neutralize the waste with the Ethanolamine solution described in 6.1.
References
-
PubChem. (2025).[3][7] Compound Summary: 3-(Chloromethyl)-1-methyl-1H-pyrazole (Analog Read-Across). National Library of Medicine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (2024).[7] C&L Inventory: 1-(chloromethyl)-1H-pyrazole hydrochloride.[Link]
- Bolt, H. M., & Foth, H. (2004). Primary alkyl halides: metabolism and mechanisms of toxicity. Archives of Toxicology. (Contextual grounding for alkyl chloride mechanism).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 3-(chloromethyl)-1-ethyl-1H-pyrazole | C6H9ClN2 | CID 25248082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 3-(Chloromethyl)-1-cyclohexylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Functionalized Pyrazoles
The introduction of a chloromethyl group at the 3-position of the pyrazole ring provides a reactive handle for further synthetic transformations, making this compound a valuable building block. The 1-cyclohexyl substituent, on the other hand, imparts a significant degree of lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[7] This guide will delve into the nuanced aspects of this compound, offering insights into its chemical identity, a plausible synthetic pathway, potential applications in drug discovery, and essential safety considerations.
Chemical Identity and Physicochemical Properties
To provide a comprehensive chemical profile of 3-(Chloromethyl)-1-cyclohexylpyrazole, we can infer its properties from closely related and well-characterized analogs. The following table summarizes key chemical data, with references to similar compounds where direct data is unavailable.
| Property | Value (Estimated/Inferred) | Source (for related compounds) |
| Molecular Formula | C10H15ClN2 | - |
| Molecular Weight | 198.69 g/mol | - |
| IUPAC Name | 3-(chloromethyl)-1-cyclohexyl-1H-pyrazole | - |
| SMILES | C1CCC(CC1)N2C=C(CN=C2)Cl | - |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
| Physical State | Likely a solid or oil at room temperature | [8] |
| Boiling Point | (Not available) | - |
| Melting Point | (Not available) | - |
| Solubility | Expected to be soluble in organic solvents | [7] |
| XLogP3 | ~3.0 (Estimated) | [8] |
A Plausible Synthetic Pathway
The synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole can be approached through a multi-step sequence, leveraging established methods for pyrazole ring formation and subsequent functionalization. A logical and efficient pathway is outlined below.
Experimental Protocol:
Step 1: Synthesis of 1-Cyclohexyl-1H-pyrazole-3-carbaldehyde
-
Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable solvent such as ethanol, add cyclohexylhydrazine hydrochloride (1 equivalent) and a catalytic amount of a strong acid (e.g., HCl).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-cyclohexyl-1H-pyrazole-3-carbaldehyde.
Step 2: Reduction to (1-Cyclohexyl-1H-pyrazol-3-yl)methanol
-
Reaction Setup: Dissolve the 1-cyclohexyl-1H-pyrazole-3-carbaldehyde (1 equivalent) from the previous step in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude alcohol, which can be purified by column chromatography.
Step 3: Chlorination to 3-(Chloromethyl)-1-cyclohexylpyrazole
-
Reaction Setup: Dissolve the (1-cyclohexyl-1H-pyrazol-3-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Reaction Conditions: Cool the solution in an ice bath and add a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3-(Chloromethyl)-1-cyclohexylpyrazole, can be purified by column chromatography.
Caption: Synthetic workflow for 3-(Chloromethyl)-1-cyclohexylpyrazole.
Potential Applications in Drug Discovery and Organic Synthesis
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[4][9] The title compound, 3-(Chloromethyl)-1-cyclohexylpyrazole, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[5] The chloromethyl group can be displaced by various nucleophiles to introduce different side chains, allowing for the exploration of structure-activity relationships against specific kinase targets.
-
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: A study on (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives has shown their potential as inhibitors of HCV NS5B polymerase, an essential enzyme for viral replication.[10] This suggests that the 1-cyclohexylpyrazole moiety is a promising scaffold for the development of novel antiviral agents.
-
Neurodegenerative Diseases: Pyrazole-containing compounds are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor makes it suitable for interacting with biological targets like protein kinases and monoamine oxidase.[1]
-
Synthetic Building Block: Beyond its potential biological activities, the reactive chloromethyl group makes this compound a valuable building block in organic synthesis. It can be used in various cross-coupling reactions and nucleophilic substitution reactions to construct more complex heterocyclic systems.[11]
Safety and Handling
As there is no specific safety data sheet for 3-(Chloromethyl)-1-cyclohexylpyrazole, it is imperative to handle this compound with extreme caution, drawing upon the safety profiles of structurally related chloromethylated and heterocyclic compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not breathe dust, vapor, mist, or gas.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14]
Specific Hazards (Inferred):
-
Toxicity: Chloromethylated organic compounds can be toxic and may have carcinogenic properties. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It is likely to be a skin and eye irritant.[12][13]
-
Reactivity: The chloromethyl group is a reactive electrophile and may react with nucleophiles.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[14]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
Always consult the Safety Data Sheet (SDS) of a closely related compound before handling and perform a thorough risk assessment.
Conclusion
3-(Chloromethyl)-1-cyclohexylpyrazole, while not extensively documented in public chemical databases, represents a molecule of significant interest for researchers in organic synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its reactive chloromethyl group, coupled with the lipophilic cyclohexyl moiety, makes it an attractive building block for the creation of novel compounds with potential therapeutic value. The diverse biological activities associated with the pyrazole scaffold suggest that derivatives of this compound could find applications in areas such as oncology, virology, and the treatment of neurodegenerative diseases. As with any novel chemical entity, stringent safety precautions are paramount during its handling and use. This guide provides a foundational understanding of this promising molecule, encouraging further exploration of its chemical and biological properties.
References
-
Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]
-
Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4775. [Link]
-
El-Sayed, M. A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221. [Link]
-
MDPI Books. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link]
-
ProQuest. (2022). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 27(15). [Link]
-
PubChem. 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. [Link]
-
UCLA EH&S. Standard Operating Procedures for Methyl chloromethyl ether. [Link]
-
ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]
-
American Elements. 1-cyclohexyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Chempanda. (2023). Chloromethyl: compounds, synthesis and safety. [Link]
-
Albert Einstein College of Medicine. METHYL CHLOROMETHYL ETHER AWARENESS TRAINING. [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ORCA - Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. [Link]
-
Journal of Chemical Reviews. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
Science of Synthesis. (2018). 12.1.5 Pyrazoles. [Link]
- Google Patents. CN1706801A - A kind of synthetic method of (meth)
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Chemical Society Reviews. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. [Link]
-
PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. [Link]
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - ProQuest [proquest.com]
- 7. CAS 112650-62-1: Cyclopropanol, 1-cyclohexyl- | CymitQuimica [cymitquimica.com]
- 8. 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | C10H14N2O | CID 3145403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu [bu.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for diverse pharmacophores. The introduction of a chloromethyl group at the 3-position of the pyrazole ring provides a reactive handle for further chemical modifications, making 3-(Chloromethyl)-1-cyclohexylpyrazole a valuable building block for the synthesis of novel therapeutic agents. The cyclohexyl group at the N1 position enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties.
This application note provides a detailed, two-step experimental protocol for the synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Overall Synthetic Scheme
The synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole is achieved through a two-step process. First, the pyrazole core is constructed via the condensation of cyclohexylhydrazine with a suitable 1,3-dicarbonyl equivalent to yield the intermediate, 1-cyclohexyl-3-methylpyrazole. Subsequently, the methyl group at the 3-position is selectively chlorinated using a free-radical halogenation method.
Caption: Overall two-step synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole.
PART 1: Synthesis of 1-Cyclohexyl-3-methylpyrazole
This step involves the acid-catalyzed condensation of cyclohexylhydrazine with 1,1-dimethoxy-3-butanone, a stable equivalent of acetoacetaldehyde. The use of a masked dicarbonyl compound helps to control the regioselectivity of the reaction, favoring the formation of the desired 1,3-disubstituted pyrazole.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclohexylhydrazine hydrochloride | 98% | Sigma-Aldrich |
| 1,1-Dimethoxy-3-butanone | 97% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylhydrazine hydrochloride (10.0 g, 66.4 mmol) and ethanol (100 mL).
-
Addition of Reactants: To the stirred suspension, add 1,1-dimethoxy-3-butanone (9.6 g, 72.6 mmol, 1.1 equiv.) followed by glacial acetic acid (3.8 mL, 66.4 mmol, 1.0 equiv.).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add 100 mL of ethyl acetate and 100 mL of water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-cyclohexyl-3-methylpyrazole as a colorless to pale yellow oil.
-
PART 2: Synthesis of 3-(Chloromethyl)-1-cyclohexylpyrazole
This step employs a free-radical chlorination of the methyl group of 1-cyclohexyl-3-methylpyrazole using N-chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide as the radical initiator.[2][3] This method is generally effective for the benzylic or allylic chlorination of methyl groups on heterocyclic rings.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Cyclohexyl-3-methylpyrazole | From Part 1 | - |
| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | 97% (wetted with water) | Sigma-Aldrich |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Büchner funnel and filter paper
-
Rotary evaporator
Experimental Protocol
Caption: Experimental workflow for the chlorination of 1-cyclohexyl-3-methylpyrazole.
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure the glassware is dry.
-
Addition of Reagents: To the flask, add 1-cyclohexyl-3-methylpyrazole (5.0 g, 30.4 mmol), N-chlorosuccinimide (4.47 g, 33.5 mmol, 1.1 equiv.), and anhydrous carbon tetrachloride (50 mL).
-
Initiation: Add benzoyl peroxide (0.37 g, 1.52 mmol, 0.05 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere for 4-6 hours.
-
Monitoring: Follow the reaction's progress by TLC (eluent: 20% ethyl acetate in hexanes), observing the disappearance of the starting material and the appearance of a new, slightly more polar product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to afford 3-(Chloromethyl)-1-cyclohexylpyrazole as a pale yellow oil.
-
Characterization of Products
The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods.
| Compound | Technique | Expected Data |
| 1-Cyclohexyl-3-methylpyrazole | ¹H NMR | δ (ppm): ~7.2-7.4 (d, 1H, pyrazole H-5), ~6.0-6.2 (d, 1H, pyrazole H-4), ~3.8-4.2 (m, 1H, cyclohexyl CH-N), ~2.2-2.4 (s, 3H, CH₃), ~1.2-2.0 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR | δ (ppm): ~148 (C-3), ~138 (C-5), ~105 (C-4), ~60 (cyclohexyl C-1), ~33, ~25, ~24 (cyclohexyl CH₂), ~11 (CH₃) | |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₇N₂: 165.1386; found: 165.1388 | |
| 3-(Chloromethyl)-1-cyclohexylpyrazole | ¹H NMR | δ (ppm): ~7.4-7.6 (d, 1H, pyrazole H-5), ~6.2-6.4 (d, 1H, pyrazole H-4), ~4.6-4.8 (s, 2H, CH₂Cl), ~3.9-4.3 (m, 1H, cyclohexyl CH-N), ~1.2-2.1 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR | δ (ppm): ~150 (C-3), ~140 (C-5), ~107 (C-4), ~61 (cyclohexyl C-1), ~38 (CH₂Cl), ~33, ~25, ~24 (cyclohexyl CH₂) | |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₆ClN₂: 199.1002; found: 199.1005 |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Cyclohexylhydrazine: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed. Handle with care, avoiding dust formation.
-
Benzoyl Peroxide: BPO is a strong oxidizing agent and can be explosive when dry. It is usually supplied wetted with water to reduce the risk of explosion. Do not heat it directly, and store it away from combustible materials.
-
Carbon Tetrachloride (CCl₄): This is a toxic and carcinogenic solvent. It should be handled with extreme care in a fume hood, and alternative solvents should be considered if possible.
References
-
U.S. Food and Drug Administration. (2023). FDA Approved Drugs. [Link]
-
East Harbour Group. (2023). N-CHLOROSUCCINIMIDE Safety Data Sheet. [Link]
-
Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]
-
Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]
-
Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9796. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. [Link]
-
PubChemLite. (n.d.). 1-cyclohexyl-3-methyl-1h-pyrazol-5-amine. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). [Link]
-
PMC. (n.d.). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. [Link]
-
Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
PubMed. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. [Link]
-
ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
-
Scilit. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
-
MDPI. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
Sources
Application Notes and Protocols for the Agrochemical Evaluation of 3-(Chloromethyl)-1-cyclohexylpyrazole
Abstract: The pyrazole scaffold is a cornerstone in modern agrochemical design, with commercial successes in fungicidal, herbicidal, and insecticidal domains.[1][2][3][4] This document provides a comprehensive framework for the initial evaluation of 3-(Chloromethyl)-1-cyclohexylpyrazole, a novel pyrazole derivative, for its potential applications in crop protection. Recognizing the absence of public-domain data for this specific molecule, we present a series of detailed protocols and application notes structured to guide researchers through a logical, tiered screening cascade. The methodologies outlined herein are grounded in established industry practices for high-throughput screening and lead compound characterization, providing a robust pathway for determining the biological activity profile of this and other novel chemical entities.[5][6]
Introduction: The Pyrazole Moiety in Agrochemicals
Pyrazole and its derivatives are a class of heterocyclic compounds that have yielded some of the most significant advancements in crop protection.[2] Their structural versatility allows for fine-tuning of biological activity, leading to products with high efficacy, novel modes of action, and improved safety profiles.[3][4] Prominent examples include the pyrazole carboxamide fungicides, which act as succinate dehydrogenase inhibitors (SDHIs), and various pyrazole-based herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][7]
The subject of this guide, 3-(Chloromethyl)-1-cyclohexylpyrazole, possesses distinct structural features that merit investigation:
-
The Pyrazole Core: A proven pharmacophore for diverse biological activities.[1]
-
The N-cyclohexyl Group: A bulky, lipophilic substituent that can influence membrane permeability, metabolic stability, and binding affinity to target proteins.
-
The 3-(Chloromethyl) Group: A potentially reactive moiety that could function as an alkylating agent or a key interacting group within a target site.
This document serves as a strategic guide for a researcher tasked with elucidating the agrochemical potential of this novel compound. We will proceed from initial characterization to a multi-disciplinary screening workflow.
Preliminary Characterization and Formulation
Before biological evaluation, a thorough physicochemical characterization of the test compound is essential. This data informs formulation development and ensures the reliability of screening results.
Protocol 2.1: Physicochemical Profiling
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the synthesized 3-(Chloromethyl)-1-cyclohexylpyrazole.
-
Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
A purity level of >95% is required for biological screening.
-
-
Solubility Determination:
-
Assess solubility in a range of common solvents (e.g., acetone, DMSO, methanol, water).
-
Prepare a stock solution in a suitable solvent, typically DMSO, at a high concentration (e.g., 10-50 mg/mL) for serial dilutions in aqueous buffers for bioassays.[8]
-
-
Stability Analysis:
-
Evaluate the stability of the compound in the stock solution under storage conditions (e.g., -20°C).
-
Assess stability in aqueous assay media at room temperature over a typical experiment duration (e.g., 24-72 hours) to ensure the compound does not degrade during the bioassay.
-
Strategic Screening Workflow and Rationale
Based on the pyrazole scaffold, a tiered screening approach is logical. The primary screen should be broad, covering fungicidal, herbicidal, and insecticidal activities. Hits from the primary screen will advance to more detailed secondary assays.
Caption: Tiered screening workflow for a novel agrochemical candidate.
Application Protocols: Fungicidal Activity
Many commercial pyrazole fungicides are SDHIs. Therefore, screening against fungi where SDHIs are effective is a rational starting point.
Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay
This protocol, adapted from standard mycelial growth inhibition methods, is used to determine the direct antifungal activity of the compound.[9][10]
-
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile 96-well microtiter plates
-
Test Fungi: Botrytis cinerea, Rhizoctonia solani, Alternaria solani, Fusarium graminearum[1][9][10]
-
3-(Chloromethyl)-1-cyclohexylpyrazole stock solution (10 mg/mL in DMSO)
-
Positive Control: Boscalid or Fluxapyroxad stock solution (SDHI fungicide)[10]
-
Negative Control: DMSO
-
-
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
In a sterile 96-well plate, perform serial two-fold dilutions of the test compound stock solution in molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Ensure the final DMSO concentration is ≤1% v/v in all wells.
-
Prepare wells for positive and negative controls similarly.
-
From a fresh culture plate of the test fungus, take a 4-mm mycelial plug using a sterile cork borer.
-
Place one mycelial plug in the center of each well.
-
Seal the plates and incubate at 25°C in the dark for 2-5 days, or until the mycelial growth in the negative control wells reaches the edge.
-
Measure the diameter of the mycelial colony in two perpendicular directions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the mycelium in the negative control and dt is the average diameter of the mycelium in the treated well.
-
If inhibition exceeds 50% at the highest concentration, conduct a dose-response study to determine the EC₅₀ value (the concentration that causes 50% inhibition).[1][9]
-
| Parameter | Description | Example Target Value |
| Primary Screen Conc. | Single high concentration to identify activity. | 100 µg/mL |
| EC₅₀ | Effective concentration for 50% inhibition. | < 10 µg/mL (Indicates strong activity) |
| MIC | Minimum Inhibitory Concentration. Lowest concentration with no visible growth. | Determined from dose-response curve. |
| MFC | Minimum Fungicidal Concentration. Lowest concentration killing 99.9% of inoculum.[11] | Determined by plating from clear wells. |
| Table 1: Key parameters for fungicidal activity assessment. |
Application Protocols: Herbicidal Activity
Pyrazole herbicides can act on various targets, including HPPD, PPO, and ALS.[7] A whole-organism screen is necessary to capture these diverse possibilities.
Protocol 5.1: Pre-Emergence Herbicidal Screening
This assay assesses the compound's ability to inhibit weed growth before they emerge from the soil.[12][13]
-
Materials:
-
Standard potting mix (sandy loam)
-
Plastic pots or trays
-
Test Species: Barnyardgrass (Echinochloa crus-galli) (monocot), Velvetleaf (Abutilon theophrasti) (dicot)
-
3-(Chloromethyl)-1-cyclohexylpyrazole formulated for spraying (e.g., in acetone/water with a surfactant)
-
Positive Control: S-metolachlor
-
Negative Control: Formulation blank (solvent + surfactant)
-
-
Procedure:
-
Fill pots with soil and plant 10-15 seeds of each test species at a depth of 1-2 cm.
-
Prepare the herbicide solutions. For a primary screen, a high rate (e.g., 1000-2000 g a.i./ha) is used.
-
Apply the treatments evenly to the soil surface using a laboratory track sprayer.[12]
-
Lightly water the pots to incorporate the herbicide, simulating rainfall (approx. 0.5 inches).[13]
-
Transfer pots to a greenhouse with controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod).
-
Water as needed to maintain soil moisture.
-
-
Data Analysis:
-
After 14-21 days, assess the results.
-
Record the percentage of emergence compared to the negative control.
-
Visually rate the phytotoxicity (injury) on any emerged plants on a scale of 0% (no effect) to 100% (plant death).
-
A compound showing >75% control (a combination of emergence reduction and phytotoxicity) is considered a "hit".
-
Protocol 5.2: Post-Emergence Herbicidal Screening
This assay evaluates the compound's effectiveness on established weeds.[14][15]
-
Materials: Same as Protocol 5.1.
-
Procedure:
-
Sow seeds as in Protocol 5.1 and grow plants in the greenhouse until they reach the 2-3 leaf stage.[12]
-
Apply the herbicide treatments directly to the plant foliage using a laboratory track sprayer.
-
Return plants to the greenhouse. Avoid watering the foliage for the first 24 hours to allow for absorption.
-
-
Data Analysis:
-
After 14-21 days, visually assess phytotoxicity (stunting, chlorosis, necrosis, bleaching) on a scale of 0% to 100% compared to the negative control.
-
A compound causing >75% injury is considered a "hit".
-
| Assay Type | Key Endpoint | Description | Example Hit Criteria |
| Pre-Emergence | % Weed Control | Efficacy against germinating seeds. | >75% reduction in emergence/biomass |
| Post-Emergence | % Phytotoxicity | Efficacy on established seedlings. | >75% visual injury (necrosis, chlorosis) |
| GR₅₀ | Growth Reduction | Concentration causing 50% reduction in plant biomass. | Determined from dose-response studies |
| Table 2: Key parameters for herbicidal activity assessment. |
Application Protocols: Insecticidal Activity
Pyrazole insecticides, like Fipronil, often target the insect's central nervous system.[16] A primary screen should assess both contact and systemic activity.
Protocol 6.1: Contact Activity - Adult Vial Test
This method, adapted from established resistance monitoring protocols, is a simple and effective way to assess contact toxicity.[17][18]
-
Materials:
-
Glass scintillation vials (20 mL)
-
Test Insect: Diamondback moth (Plutella xylostella) or Aphids (Aphis gossypii)
-
3-(Chloromethyl)-1-cyclohexylpyrazole stock solution in acetone
-
Positive Control: Fipronil or Cypermethrin
-
Negative Control: Acetone
-
-
Procedure:
-
Pipette 0.5 mL of the test solution into a vial. Prepare a range of concentrations to determine the LC₅₀ (Lethal Concentration for 50% of the population). A single high dose (e.g., 10 µ g/vial ) can be used for a primary screen.
-
Coat the inner surface of the vial by rolling and rotating it on its side until the acetone has completely evaporated.
-
Introduce 10-20 adult insects into each vial.
-
Cap the vials with perforated lids or cotton plugs to allow for air exchange.
-
Hold the vials at room temperature.
-
-
Data Analysis:
-
Record insect mortality at 4, 24, and 48 hours. An insect is considered dead if it is unable to move when prodded.
-
Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula.
-
A compound causing >80% mortality at 24 hours is considered a "hit".
-
Conduct a full dose-response study to determine the LC₅₀ value.[16]
-
Caption: Logic diagram for insecticidal screening pathways.
Conclusion and Next Steps
This document provides a foundational set of protocols to begin the agrochemical evaluation of 3-(Chloromethyl)-1-cyclohexylpyrazole. Based on the results of this initial screening cascade, a data-driven decision can be made. A positive "hit" in any of the primary screens should trigger progression to Tier 2 and 3 evaluations, including:
-
Dose-response studies to quantify potency (EC₅₀, GR₅₀, LC₅₀).
-
Spectrum of activity testing against a broader panel of pathogens, weeds, or insect pests.
-
Greenhouse trials on crop species to assess efficacy and phytotoxicity under more realistic conditions.
-
Mode of action studies to elucidate the biochemical target, which is critical for managing resistance and for intellectual property.
The structural features of 3-(Chloromethyl)-1-cyclohexylpyrazole suggest potential for biological activity. The systematic application of the protocols described herein will effectively determine if that potential can be realized in the development of a new crop protection solution.
References
-
MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]
-
Zhu, F., et al. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available from: [Link]
-
PubMed. (2019, October 1). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Available from: [Link]
-
MDPI. (2020, May 16). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Available from: [Link]
-
J-Stage. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Available from: [Link]
-
ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]
-
SpringerLink. (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Available from: [Link]
-
PubMed. (2023, March 8). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Available from: [Link]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]
-
PMC. (n.d.). Bioassays for Monitoring Insecticide Resistance. Available from: [Link]
-
ACS Publications. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Taylor & Francis Online. (n.d.). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Available from: [Link]
-
ACS Publications. (2025, March 3). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
PubMed. (2013, September 18). Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. Available from: [Link]
-
MDPI. (2022, October 11). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Available from: [Link]
-
ScienceDirect. (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Available from: [Link]
-
J-Stage. (n.d.). Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (2018, August 1). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]
-
LSU Scholarly Repository. (2010, December 30). Bioassays for monitoring insecticide resistance. Available from: [Link]
-
Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]
-
MDPI. (2023, December 12). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Available from: [Link]
-
PMC. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]
-
MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Available from: [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Available from: [Link]
-
ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method | Request PDF. Available from: [Link]
-
WSU Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available from: [Link]
-
PubMed. (2005, November 15). High throughput screening in agrochemical research. Available from: [Link]
-
Microbiology Society. (2005, October 1). In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus. Available from: [Link]
-
PozeSCAF. (n.d.). Agro Chemical Discovery. Available from: [Link]
-
World Health Organization (WHO). (2022, March 4). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Available from: [Link]
-
MESA Malaria. (2022, January 14). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available from: [Link]
-
CDC. (n.d.). CONUS Manual for Evaluating Insecticide Resistance in Mosquitoes Using the CDC Bottle Bioassay Kit. Available from: [Link]
-
PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues. Available from: [Link]
-
SDSU Extension. (2023, May 22). Considerations for Preemergence Herbicides. Available from: [Link]
-
The Almond Doctor. (2025, December 14). Pre-emergent herbicide use in perennial crop orchards. Available from: [Link]
-
MDPI. (2025, March 3). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Pre-emergent herbicide screening for wheat. Available from: [Link]
-
Farm Progress. (2019, July 5). Follow these 3 steps for proper postemergence application. Available from: [Link]
-
AHDB. (n.d.). Final Trial Report. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Available from: [Link]
-
UPL. (n.d.). Product Portfolio. Available from: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for Preemergence Herbicides [extension.sdstate.edu]
- 14. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
- 15. farmprogress.com [farmprogress.com]
- 16. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.lsu.edu [repository.lsu.edu]
Application Note & Protocol: Versatile Alkylation Strategies Using 3-(Chloromethyl)-1-cyclohexylpyrazole
Abstract
3-(Chloromethyl)-1-cyclohexylpyrazole is a key building block for introducing the (1-cyclohexylpyrazol-3-yl)methyl moiety, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1] This application note provides a detailed guide for researchers and drug development professionals on the general procedures for utilizing this reagent in alkylation reactions. We focus on the N-alkylation of amines, a cornerstone transformation in organic synthesis, and provide a robust, field-tested protocol.[2] The underlying mechanistic principles, key reaction parameters, optimization strategies, and troubleshooting advice are discussed to ensure successful and reproducible outcomes.
Scientific Principle: The S(_N)2 Reaction Pathway
The alkylation of nucleophiles with 3-(Chloromethyl)-1-cyclohexylpyrazole proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3] This pathway is fundamental to C-N bond formation.[3]
-
Base-Mediated Nucleophile Activation: The reaction is initiated by a base, which deprotonates the amine (or other nucleophile) to enhance its nucleophilicity. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[4]
-
Nucleophilic Attack: The activated, electron-rich amine attacks the electrophilic methylene carbon (the carbon bonded to the chlorine) of the pyrazole reagent.
-
Concerted Transition State: The attack occurs from the backside relative to the chloride leaving group, proceeding through a high-energy, trigonal bipyramidal transition state.
-
Product Formation: The carbon-nitrogen bond forms concurrently as the carbon-chlorine bond breaks, expelling a chloride ion and resulting in the final N-alkylated product.
Figure 1: The S(_N)2 mechanism for the N-alkylation of a secondary amine.
General Protocol for N-Alkylation of Amines
This protocol outlines a reliable starting point for the N-alkylation of primary or secondary amines. Optimization may be required based on the specific amine substrate.
Materials & Reagents
-
Amine (1.0 eq.)
-
3-(Chloromethyl)-1-cyclohexylpyrazole (1.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5 - 2.0 eq.)
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Experimental Workflow
-
Flask Preparation: Charge a dry round-bottom flask with the amine (1.0 eq.) and the selected base (1.5 eq. for K₂CO₃).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to facilitate initial salt formation.
-
Reagent Addition: Add 3-(Chloromethyl)-1-cyclohexylpyrazole (1.05 eq.) to the mixture. This can be done as a solid or as a solution in a small amount of the reaction solvent.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2x) and then with saturated aqueous NaCl (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.
Figure 2: Step-by-step workflow for the N-alkylation protocol.
Optimization and Troubleshooting
Achieving high yields and purity often requires fine-tuning the reaction conditions. The primary challenge in the N-alkylation of primary amines is preventing over-alkylation, which can lead to tertiary amines or quaternary ammonium salts.[5]
Table 1: Key Parameter Optimization
| Parameter | Options & Rationale | Field-Proven Insights |
| Base Selection | K₂CO₃: Mild, inexpensive, suitable for many amines. Cs₂CO₃: More soluble and basic than K₂CO₃, often accelerating reaction rates. NaH: A strong, non-nucleophilic base for weakly acidic or sterically hindered amines. Requires careful handling. | For valuable or sensitive substrates, Cs₂CO₃ often provides a superior yield despite its higher cost. When using NaH, add it to the amine solution at 0 °C before adding the alkylating agent to control the initial exotherm. |
| Solvent Choice | DMF: Excellent solvating power for a wide range of substrates and bases. High boiling point allows for a broad temperature range. Acetonitrile (MeCN): A good alternative with a lower boiling point, which can be advantageous for easier removal post-reaction. | DMF is the workhorse solvent for these reactions. However, be aware that trace amounts of water in DMF can hydrolyze the alkylating agent. Using high-purity, anhydrous DMF is crucial for reproducibility.[3] |
| Temperature | Room Temp to 100 °C: The reaction rate is temperature-dependent. | Start at a moderate temperature (e.g., 60 °C) and increase if the reaction is sluggish. For primary amines, lower temperatures may favor mono-alkylation and reduce the formation of dialkylated byproducts.[5] |
| Stoichiometry | Alkylating Agent: 1.0 to 1.2 eq. | A slight excess (1.05 eq.) of the chloromethylpyrazole is often sufficient to drive the reaction to completion without complicating purification. Using a large excess can significantly increase the risk of over-alkylation with primary amines. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Base is too weak. 2. Insufficient temperature. 3. Reagents are wet. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase reaction temperature in 10-20 °C increments. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Dialkylation of Primary Amine | 1. Reaction temperature is too high. 2. Stoichiometry of alkylating agent is too high. | 1. Reduce the reaction temperature. 2. Use a strict 1:1 or even slightly substoichiometric amount of the alkylating agent (e.g., 0.95 eq.). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Emulsion during work-up. | 1. Drive the reaction to full conversion to eliminate starting material. Explore different chromatography solvent systems. 2. Add more brine during the wash steps to break the emulsion. |
Conclusion
The N-alkylation of amines with 3-(Chloromethyl)-1-cyclohexylpyrazole is a robust and highly adaptable synthetic method. A thorough understanding of the S(_N)2 mechanism, coupled with the careful selection of base, solvent, and temperature, allows for the efficient synthesis of a diverse library of pyrazole-containing molecules. This protocol provides a solid and rational foundation for further exploration and application in drug discovery and development programs.
References
- The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (n.d.).
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). PMC. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (2026). ACSCyclic. [Link]
-
Alkylation of amines with alkylboronic acids. (2010). GalChimia. [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University Research Portal. [Link]
-
The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. (2011). PubMed. [Link]
Sources
- 1. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
Troubleshooting & Optimization
troubleshooting low purity in 3-(Chloromethyl)-1-cyclohexylpyrazole production
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chemical challenges associated with the production of 3-(Chloromethyl)-1-cyclohexylpyrazole , a reactive alkylating building block often plagued by isomeric contamination and hydrolytic instability.
Product Series: Pyrazole Building Blocks | Application: Medicinal Chemistry / Lead Optimization
🛠️ Triage Dashboard: Diagnostic & Quick Fixes
Use this table to match your analytical data (HPLC/NMR) with the likely root cause.
| Symptom (Analytical Observation) | Probable Root Cause | Immediate Action |
| Persistent ~10-15% impurity with similar polarity (close retention time). | Regioisomer Contamination: Formation of the 5-chloromethyl isomer during the initial cyclization. | Stop. You cannot separate these easily at the chloride stage. You must optimize the cyclization step (see Module 1). |
| Broad peak or baseline rise; "OH" stretch reappears in IR. | Hydrolysis: The chloromethyl group is reverting to the alcohol (hydroxymethyl) during silica chromatography. | Switch to Neutral Alumina or perform a non-aqueous workup.[1] Store under Argon/Nitrogen.[1][2] |
| New peak at 2x molecular weight (approx). | Dimerization (Ether Formation): Reaction between product (chloride) and precursor (alcohol). | Dilute reaction mixture.[1][2] Avoid excess base. Ensure complete conversion of alcohol before workup. |
| Yellow/Brown discoloration of the oil/solid. | HCl Trapping: Residual acid from thionyl chloride causing degradation. | Wash organic phase with saturated |
🔬 Module 1: The "3- vs 5-" Regioselectivity Problem
The Issue: The most common cause of low purity in this synthesis is the formation of 1-cyclohexyl-5-(chloromethyl)pyrazole alongside the desired 3-(chloromethyl) isomer. This error occurs in the very first step (cyclization) and is carried through to the end.
The Mechanism of Failure
The synthesis typically involves reacting cyclohexylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate or 4-chloroacetoacetate). The regioselectivity depends on which carbonyl the hydrazine nitrogen attacks first.
-
Desired Path: Hydrazine attacks the ketone
forms hydrazone cyclizes to 3-isomer. -
Undesired Path: Hydrazine attacks the ester
forms hydrazide cyclizes to 5-isomer.
📉 Visualization: Competing Reaction Pathways
The following diagram illustrates the bifurcation point that leads to the isomeric impurity.
Caption: Divergent synthesis pathways. Path A (Green) yields the desired 3-isomer; Path B (Red) yields the difficult-to-remove 5-isomer impurity.
Troubleshooting Protocol: Optimizing Regioselectivity
If your purity is stuck at 85-90% due to isomers, follow this protocol:
-
Solvent Switch: Switch from Ethanol (protic) to Toluene or THF (aprotic). Protic solvents can stabilize the transition state leading to the 5-isomer.
-
Temperature Control: Maintain the reaction at 0°C to Room Temperature during the initial addition. High heat favors the thermodynamic product (often the undesired isomer).
-
Acid Catalysis: Add catalytic Acetic Acid .[3] This protonates the ketone carbonyl, making it more electrophilic than the ester, directing the hydrazine attack to the correct position (Path A).
⚗️ Module 2: Chlorination & Workup Instability
The Issue: The conversion of the alcohol precursor (1-cyclohexyl-3-hydroxymethylpyrazole) to the chloride using Thionyl Chloride (
FAQ: Chlorination Challenges
Q: Why does my product decompose on the silica column?
A: 3-(Chloromethyl)pyrazoles are benzylic-like halides. They are highly reactive electrophiles. The acidic nature of silica gel (
-
Solution: Use Neutral Alumina for purification or skip chromatography entirely by crystallizing the hydrochloride salt (if solid) or distilling (if oil).
Q: I see a new impurity at roughly 2x molecular weight. What is it? A: This is the symmetrical ether dimer . It forms when the newly formed chloride reacts with unreacted alcohol precursor.
-
Mechanism:
-
Solution: Ensure the reaction is dilute (0.1 M). Do not use strong bases during the workup while unreacted alcohol is present.
📉 Visualization: Troubleshooting Decision Tree
Caption: Decision matrix for identifying and resolving the specific impurity profile.
🧪 Validated Experimental Protocol
Recommended procedure to minimize common impurities.
Step 1: Precursor Synthesis (Regio-Control)
-
Dissolve Cyclohexylhydrazine HCl (1.0 eq) in Ethanol/Acetic Acid (10:1 ratio). Note: The acid is critical for regioselectivity.
-
Cool to 0°C .
-
Add Ethyl Acetoacetate (1.0 eq) dropwise over 1 hour.
-
Allow to warm to RT, then reflux for 2 hours.
-
Validation: Check NMR. The C-5 proton of the pyrazole ring (singlet) should be distinct. If the 5-isomer is present >5%, recrystallize the intermediate ester before proceeding.
Step 2: Chlorination (The "Vilsmeier" Alternative)
Instead of Thionyl Chloride, use Vilsmeier-Haack conditions if
-
Dissolve the alcohol precursor in anhydrous DCM .
-
Add DMF (Catalytic, 0.1 eq).
-
Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Excess SOCl2 prevents dimer formation.
-
Reflux for 1 hour.
-
Workup: Evaporate volatiles in vacuo. Redissolve in DCM and wash with cold saturated
. Dry over and concentrate. -
Purification: If necessary, pass through a short plug of Neutral Alumina (Grade III) using Hexane/EtOAc. Do not use Silica.
📚 References
-
Regioselectivity in Pyrazole Synthesis:
-
Chlorination Methodology:
-
Title: Chlorination of alcohols using thionyl chloride and catalytic DMF.
-
Source:Organic Process Research & Development
-
URL:[Link]
-
-
Handling of Chloromethyl Heterocycles:
-
Title: Stability and reactivity of (chloromethyl)pyrazoles.[4]
-
Source:Science of Synthesis: Pyrazoles
-
Sources
stability of 3-(Chloromethyl)-1-cyclohexylpyrazole under basic conditions
Technical Support Center: 3-(Chloromethyl)-1-cyclohexylpyrazole
Case ID: 3-CMP-CYC-STAB-001 Topic: Stability & Handling under Basic Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
3-(Chloromethyl)-1-cyclohexylpyrazole is a high-value heterocyclic building block.[1][2] Its utility stems from the high reactivity of the chloromethyl group (an electrophilic "warhead").[3] However, this same reactivity dictates its instability.[3] Under basic conditions, the compound is prone to autocatalytic dimerization (self-quaternization) and hydrolytic degradation .[1][3]
This guide provides the mechanistic insight and protocols required to handle this compound without yield loss.
Module 1: The Core Instability Mechanism
Q: Why does my free base oil solidify into an insoluble gum upon standing?
A: You are witnessing intermolecular self-quaternization .[1][2]
Unlike many alkyl halides, chloromethyl pyrazoles possess an internal nucleophile (the N2 nitrogen).[2][3] When you neutralize the HCl salt to generate the free base, the molecule becomes "live."[3] The N2 atom of one molecule attacks the methylene carbon (
-
The 3-Isomer Risk: Because your compound is the 3-isomer , the chloromethyl group is distal to the bulky cyclohexyl group at position 1. It is sterically unshielded, making it significantly more reactive (and unstable) than the 5-isomer.[3]
Visualizing the Pathway:
Figure 1: The autocatalytic dimerization pathway.[2][3] High concentrations of the free base accelerate this process exponentially.[3]
Module 2: Base Selection & Reaction Optimization
Q: I need to react this with a nucleophile. Which base should I use to avoid degradation?
A: The choice of base dictates the competition between your desired substitution (
The Golden Rule: Never store the compound in a basic solution without the nucleophile present.[3] The nucleophile must be in the flask before the base liberates the free pyrazole.[3]
Base Compatibility Matrix
| Base Class | Examples | Risk Level | Mechanism of Failure | Recommended Use Case |
| Hydroxides | NaOH, KOH, LiOH | Critical | Rapid hydrolysis to alcohol ( | Only for biphasic reactions with PTC (Phase Transfer Catalysts).[1][3] |
| Alkoxides | NaOMe, KOtBu | High | Solvolysis to ether ( | Only if the nucleophile is significantly more reactive than the alkoxide. |
| Tertiary Amines | TEA, DIPEA | Moderate | Formation of quaternary ammonium salts.[2][3] | Acceptable for mild nucleophiles; use bulky amines (DIPEA) to reduce salt formation.[1][3] |
| Inorganic Carbonates | Low (Preferred) | Slow release of free base; minimal direct attack.[1][2][3] | Standard Standard. Use in Acetone or DMF.[1] | |
| Hydrides | NaH | Variable | Can cause deprotonation elsewhere if not careful.[1] | Use for pre-forming the anion of your nucleophile before adding the pyrazole.[3] |
Module 3: Troubleshooting Protocols
Q: My LC-MS shows a mass of [M-Cl+OH]. What happened? A: This is the hydrolysis product (alcohol).[1][3] It occurs if the reaction mixture contains water and a base.
-
Fix: Switch to anhydrous solvents (Acetonitrile or DMF). Ensure your inorganic base (
) is dried.[1][3]
Q: How do I quench the reaction without decomposing the remaining starting material? A: Do not quench with strong aqueous base.
-
Protocol:
Module 4: Experimental Workflow
Below is the decision tree for planning your synthesis to maximize stability.
Figure 2: Strategic selection of reaction conditions to minimize degradation.[1][3]
References
-
Reactivity of Chloromethylazoles
-
Mechanism:[1][3][4] The high susceptibility of chloromethyl-N-heterocycles to nucleophilic attack and self-quaternization is a fundamental property of the class.[1][2] The pyridine-like nitrogen serves as an effective nucleophile.[1][2][5]
-
Source: Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyrazoles: Reactivity of side-chain substituents).
-
-
Dimerization of Pyrazoles
-
Synthesis & Handling of 1-Substituted-3-(chloromethyl)
-
Application: Synthesis of HCV NS5B inhibitors utilizing 1-cyclohexyl-3-(chloromethyl)pyrazole intermediates.[1][2][3]
-
Source: Harper, S., et al. (2011).[3] "The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872.[3] Link
-
-
Safety & Hazards (GHS)
Sources
- 1. 3-(chloromethyl)-1-ethyl-1H-pyrazole | C6H9ClN2 | CID 25248082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(chloromethyl)-1-cyclopropyl-1h-pyrazole hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing side reactions in 3-(Chloromethyl)-1-cyclohexylpyrazole substitution
A Guide to Minimizing Side Reactions in Nucleophilic Substitution
Welcome to the technical support guide for 3-(chloromethyl)-1-cyclohexylpyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The substitution of the chloromethyl group is a key transformation, but it can be accompanied by several side reactions that complicate purification and reduce yields.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies. Our goal is to provide you with the causal explanations behind common experimental challenges and to offer robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with a nitrogen nucleophile is giving very low yields of the desired product. What are the most common culprits?
A: Low yields in this reaction are typically traced back to a few key factors. Firstly, the reactivity of your nucleophile might be insufficient under the chosen conditions. Secondly, competing side reactions, such as hydrolysis of the chloromethyl group or dimerization, may be consuming your starting material. Finally, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly hinder the desired transformation. A systematic optimization of these parameters is often necessary.[1]
Q2: I'm observing a significant amount of a by-product with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is this, and how can I prevent it?
A: This by-product is almost certainly 1-cyclohexyl-3-(hydroxymethyl)pyrazole, formed through the hydrolysis of the chloromethyl starting material.[2] This occurs when water is present in your reaction mixture, acting as a nucleophile. To prevent this, it is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: My reaction has turned dark brown, and TLC/LC-MS analysis shows a complex mixture of high molecular weight species. What's happening?
A: A dark coloration and the formation of a complex mixture often point towards decomposition or polymerization pathways. This can be initiated by using a base that is too strong or a temperature that is too high. Strong bases can potentially deprotonate other positions on the pyrazole ring or the alkyl backbone, leading to undesired reactivity.[3] Dimerization can also occur, particularly if an elimination-addition mechanism is at play. We recommend lowering the reaction temperature and screening weaker bases.
Q4: What is a reliable starting point for reaction conditions (solvent, base, temperature) for a standard SN2 reaction on this substrate?
A: A robust starting point for the nucleophilic substitution on 3-(chloromethyl)-1-cyclohexylpyrazole is to use a polar aprotic solvent and a moderately strong, non-nucleophilic base. A combination of Potassium Carbonate (K₂CO₃) as the base in a solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) at a temperature between 50-80 °C is often effective.[1][4] This set of conditions favors a clean SN2 pathway by effectively solvating the cation of the base while leaving the nucleophile highly reactive.[5]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a deeper dive into specific side reactions, their mechanisms, and targeted strategies for their suppression.
Issue 1: Hydrolysis to 1-cyclohexyl-3-(hydroxymethyl)pyrazole
The chloromethyl group is susceptible to nucleophilic attack by water, a common contaminant in solvents and reagents. This SN2 or SN1-type reaction leads to the formation of the corresponding alcohol, which is often difficult to separate from the desired product.
-
Potential Causes:
-
Use of non-anhydrous solvents.
-
Hygroscopic reagents (e.g., certain bases) absorbing atmospheric moisture.
-
Running the reaction open to the air.
-
Use of polar protic solvents which can participate in the reaction.[6]
-
-
Solutions & Mechanistic Rationale:
-
Rigorous Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry reagents in a vacuum oven if their stability permits. The mechanism of hydrolysis requires water to act as a nucleophile; removing it from the system is the most direct way to prevent the side reaction.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Employ polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). These solvents are poor hydrogen bond donors and will not participate in solvolysis, unlike protic solvents (e.g., ethanol, water).[5][7]
-
-
Recommended Protocol: General Anhydrous Substitution
-
Dry the reaction flask and stir bar in an oven at >120 °C for several hours and cool under a stream of dry nitrogen.
-
Add the base (e.g., anhydrous K₂CO₃, 1.5 equiv) and the nucleophile (1.1 equiv) to the flask.
-
Seal the flask with a septum and purge with nitrogen for 5-10 minutes.
-
Add anhydrous solvent (e.g., DMF) via syringe.
-
Add 3-(chloromethyl)-1-cyclohexylpyrazole (1.0 equiv) via syringe.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Issue 2: Dimerization and Polymerization
Under strongly basic conditions, elimination of HCl can occur to form a reactive methylene-pyrazole intermediate, which can then attack another molecule of the starting material or polymerize.
-
Potential Causes:
-
Use of excessively strong bases (e.g., NaH, t-BuOK) when a milder base would suffice.[8]
-
High reaction temperatures accelerating decomposition pathways.
-
High concentration of the starting material.
-
-
Solutions & Mechanistic Rationale:
-
Base Screening: The choice of base is critical.[1] Screen milder inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like DBU or DIPEA. The pKa of the base should be sufficient to deprotonate the nucleophile (if necessary) but not so high as to promote elimination.
-
Temperature Control: Begin reactions at a lower temperature (e.g., room temperature or 40 °C) and only increase the temperature if the reaction is sluggish. Side reactions often have a higher activation energy and become more prominent at elevated temperatures.
-
Controlled Addition: For highly reactive systems, consider adding the 3-(chloromethyl)-1-cyclohexylpyrazole solution slowly via a syringe pump to a solution of the nucleophile and base. This keeps the instantaneous concentration of the electrophile low, minimizing self-reaction.
-
Data Summary: Solvent and Base Selection
The selection of solvent and base is paramount for controlling the reaction pathway. The following table provides a general guide.
| Parameter | Favorable for SN2 | Potential Issues & Considerations |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | DMF/DMSO: Can be difficult to remove; may require higher temperatures for some reactions. |
| Ethers: THF, Dioxane | Lower polarity may reduce reaction rates. | |
| Base | Inorganic Carbonates: K₂CO₃, Cs₂CO₃ | Generally reliable and non-nucleophilic. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Organic Amines: DIPEA, DBU | Non-nucleophilic and soluble in organic solvents. Can be difficult to remove during workup. | |
| Hydrides/Alkoxides: NaH, t-BuOK | Very strong bases; high risk of promoting elimination and other side reactions.[9] Use with extreme caution and only when necessary. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus common side reactions.
Caption: Competing reaction pathways in the substitution of 3-(chloromethyl)-1-cyclohexylpyrazole.
Caption: A logical workflow for troubleshooting common issues in the substitution reaction.
References
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523-3526.
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 5. Retrieved from [Link]
- Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-42. Retrieved from [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Sciforum. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. Retrieved from [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11138-11144. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole. Retrieved from [Link]
-
Clark University. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8: Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple method to understand nucleophilic substitution reaction. Retrieved from [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
MDPI. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Reference Guide: 1H NMR Spectrum Analysis of 3-(Chloromethyl)-1-cyclohexylpyrazole
Executive Summary
Compound: 3-(Chloromethyl)-1-cyclohexylpyrazole CAS: N/A (Specific Intermediate) Application: Key synthetic intermediate for pyrazole-based kinase inhibitors and agrochemicals. Analytical Goal: This guide provides a definitive reference for validating the structural integrity of 3-(chloromethyl)-1-cyclohexylpyrazole. It focuses on distinguishing the target molecule from its primary synthetic precursor (the alcohol) and its thermodynamic regioisomer (the 1,5-substituted variant).
Structural Segmentation & Theoretical Shift Logic
To accurately interpret the spectrum, the molecule is segmented into three distinct magnetic environments. This logic establishes the causality behind the observed signals.
Zone A: The Pyrazole Core (Aromatic Region)
-
Proton H5: Located adjacent to the bridgehead Nitrogen (
). It is significantly deshielded by the inductive effect of the nitrogen and the ring current.-
Expected Shift:
7.4 – 7.6 ppm.
-
-
Proton H4: Located at the 4-position, shielded relative to H5.
-
Expected Shift:
6.2 – 6.4 ppm.
-
-
Coupling: These two protons typically exhibit a characteristic vicinal coupling constant (
) of ~2.0 – 2.5 Hz.
Zone B: The Functional Handle (Chloromethyl Group)
-
-CH₂Cl: The methylene protons are deshielded by the electronegative chlorine atom and the aromatic pyrazole ring.
-
Expected Shift:
4.5 – 4.7 ppm (Singlet). -
Critical QC Point: This singlet is the primary indicator of functional group transformation (e.g., from -CH₂OH).
-
Zone C: The Aliphatic Anchor (Cyclohexyl Group)
-
N-CH (Methine): The single proton at the attachment point is deshielded by the pyrazole nitrogen.
-
Expected Shift:
4.0 – 4.2 ppm (Triplet of triplets).
-
-
Ring Methylene (-CH₂-): A complex envelope of multiplets due to axial/equatorial dynamics.
-
Expected Shift:
1.2 – 2.2 ppm.[1]
-
Experimental Protocol: High-Fidelity Acquisition
Methodology for reproducible spectral data.
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (
). -
Note: If the compound is the hydrochloride salt, add 1 drop of
in and extract, or use to solubilize the salt directly. This guide assumes the free base in .
-
-
Filtration: Pass the solution through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., thionyl chloride byproducts) which can cause line broadening.
-
Acquisition Parameters:
-
Pulse Angle:
(to ensure accurate integration). -
Relaxation Delay (D1):
seconds (essential for accurate integration of the isolated pyrazole protons). -
Scans: 16 (minimum) to 64.
-
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target spectrum against its most common "alternatives"—the starting material and the regioisomer.
Table 1: Spectral Comparison Data (in )
| Assignment | Target: 3-(Chloromethyl) | Precursor: 3-(Hydroxymethyl) | Regioisomer: 5-(Chloromethyl) |
| Pyrazole H5 | Absent (Substituted) | ||
| Pyrazole H4 | |||
| Pyrazole H3 | Absent (Substituted) | Absent | |
| -CH₂-X | |||
| -OH | None | None | |
| N-CH (Cyclohexyl) |
*Note on Regioisomer: In the 5-substituted isomer, the chloromethyl group is spatially crowded against the cyclohexyl ring. This steric clash often causes a downfield shift and broadening of the N-CH cyclohexyl signal and distinct NOE correlations.
Detailed Differentiation Guide
Scenario A: Reaction Monitoring (Alcohol
Chloride)
-
The Problem: The chemical shift change of the methylene group (-CH₂OH
-CH₂Cl) is often subtle ( ppm) and solvent-dependent. -
The Solution: Do not rely solely on the methylene shift.
-
Look for the disappearance of the broad -OH singlet . In dry
, the alcohol -OH is distinct. -
Coupling Check: In the precursor, the -CH₂- signal may appear as a doublet if the -OH coupling is resolved (rare in crude, common in pure). In the chloride product, the -CH₂- is always a sharp singlet.
-
Scenario B: Regioisomer Confirmation (1,3- vs 1,5-Substituted)
-
The Problem: Pyrazole synthesis from hydrazines often yields mixtures of 1,3- and 1,5-isomers.
-
The Solution: Use NOE (Nuclear Overhauser Effect) spectroscopy.
-
Target (1,3-isomer): Irradiating the N-CH (cyclohexyl) signal will show NOE enhancement only at H5 and the cyclohexyl protons. It will NOT enhance the -CH₂Cl signal (too distant).
-
Alternative (1,5-isomer): Irradiating the N-CH (cyclohexyl) signal will show strong NOE enhancement at the -CH₂Cl group protons, confirming their spatial proximity.
-
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for validating the compound using 1H NMR.
Caption: Decision tree for structural verification, prioritizing precursor elimination and regioisomer distinction via NOE.
Troubleshooting Common Impurities
When analyzing the spectrum, ensure these common artifacts do not lead to misinterpretation:
-
Chloroform (
): Singlet at 7.26 ppm. Can overlap with aromatic signals if resolution is poor. -
Water (
): Variable singlet around 1.56 ppm in . Can obscure cyclohexyl multiplets. -
Thionyl Chloride (
): If used for chlorination, residual traces are invisible in 1H NMR but will cause the sample to be acidic, potentially shifting the pyrazole signals downfield or broadening them due to protonation. Action: Wash sample with bicarbonate if peaks are broad.
References
-
Biointerface Research in Applied Chemistry . (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives. (Provides cyclohexyl-pyrazole shift baselines). Link
-
Russian Journal of General Chemistry . (2015). Chloromethylation of pyrazole ring. (Establishes chloromethyl shift ranges on pyrazoles). Link
-
Arkivoc . (2008). One-pot synthesis of highly functionalised 1H-pyrazoles. (Reference for N-cyclohexyl pyrazole proton assignments). Link
-
UCLA Chemistry . Notes on NMR Solvents. (Reference for residual solvent impurities). Link
Sources
Technical Assessment: FTIR Spectral Validation of 3-(Chloromethyl)-1-cyclohexylpyrazole
Topic: Content Type: Publish Comparison Guide
Executive Summary
3-(Chloromethyl)-1-cyclohexylpyrazole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HCV polymerase inhibitors). Its "performance" in a drug development context is defined by its purity and structural integrity —specifically, the successful installation of the reactive chloromethyl electrophile on the pyrazole core without regioisomeric contamination.
This guide provides a comparative spectral analysis of the target compound against its primary alternatives: its synthetic precursor (the alcohol) and its regioisomer (the 5-position variant). By focusing on the causality of vibrational modes, we establish a self-validating FTIR protocol for Quality Control (QC) in medicinal chemistry workflows.
Comparative Spectral Analysis
The utility of FTIR in this context is not merely structural confirmation but reaction monitoring . The following table contrasts the target product with its immediate "alternatives" encountered during synthesis.
Table 1: Spectral Performance Matrix (Target vs. Alternatives)
| Feature | Target Product (3-Chloromethyl-1-cyclohexylpyrazole) | Alternative A: Precursor (1-Cyclohexyl-3-(hydroxymethyl)pyrazole) | Alternative B: Regioisomer (5-Chloromethyl-1-cyclohexylpyrazole) |
| Primary Diagnostic | C-Cl Stretch | O-H Stretch | Fingerprint Region |
| Frequency (cm⁻¹) | 710 – 760 cm⁻¹ (Strong) | 3200 – 3450 cm⁻¹ (Broad) | 1000 – 1300 cm⁻¹ (Variable shifts) |
| Causality | Heavy atom (Cl) reduces bond frequency; highly polar bond increases intensity. | Hydrogen bonding causes broadening; O-H bond strength dominates high frequency. | Steric crowding of the cyclohexyl group at Pos-1 affects ring breathing modes of Pos-5 substituents. |
| QC Criterion | Presence confirms chlorination. | Absence confirms reaction completion. | Pattern Match required (Indistinguishable by simple peak picking; requires Reference Standard). |
| C-H (sp³) | 2850, 2920 cm⁻¹ (Cyclohexyl) | 2850, 2920 cm⁻¹ (Cyclohexyl) | 2850, 2920 cm⁻¹ (Cyclohexyl) |
| C=N / C=C | ~1550 – 1600 cm⁻¹ (Pyrazole) | ~1550 – 1600 cm⁻¹ (Pyrazole) | ~1550 – 1600 cm⁻¹ (Pyrazole) |
Detailed Peak Assignment & Mechanistic Insight
To validate the spectrum, one must understand the origin of the peaks. The molecule consists of three distinct vibrational domains: the Alkyl Ring (Cyclohexyl), the Heterocycle (Pyrazole), and the Reactive Handle (Chloromethyl).
Domain A: The Reactive Handle (C-Cl vs. O-H)
-
Mechanism: The transformation from alcohol to alkyl chloride involves the substitution of the -OH group (reduced mass ~17/1) with -Cl (reduced mass ~35/12).
-
Spectral Shift: This drastic mass increase shifts the primary stretching mode from the high-energy region (>3000 cm⁻¹) to the fingerprint region (<800 cm⁻¹).
-
Validation: A "clean" spectrum must show a flat baseline between 3200–3500 cm⁻¹. Any broad absorbance here indicates residual starting material or moisture contamination.
Domain B: The Pyrazole Core (C=N, C=C)
-
Mechanism: The pyrazole ring exhibits "breathing" modes.
-
Observation: Expect sharp bands in the 1500–1600 cm⁻¹ range.
-
Regioisomerism Warning: In the 1,3-substituted isomer (Target), the environment is less sterically crowded than the 1,5-substituted isomer. While difficult to quantify without a standard, the 1,5-isomer often shows shifted ring breathing modes due to the steric clash between the N1-Cyclohexyl and C5-Chloromethyl groups.
Domain C: The Cyclohexyl Anchor (C-H sp³)
-
Mechanism: Symmetric and asymmetric stretching of methylene (-CH₂-) groups.
-
Observation: Strong, sharp peaks at 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). These serve as an internal standard for intensity calibration.
Experimental Protocol: Self-Validating QC Workflow
This protocol ensures high reproducibility and minimizes artifacts (e.g., moisture interference).
Method: Attenuated Total Reflectance (ATR) FTIR.[1] Crystal: Diamond or ZnSe (Diamond preferred for durability against chlorinated residues).
Step-by-Step Methodology:
-
Background Collection: Acquire an air background (32 scans) to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.
-
Sample Prep:
-
Solids: Place ~5 mg of the white/off-white solid directly on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the C-Cl region).
-
Oils: If the product is an oil (common for crude intermediates), apply a thin film. Warning: Thick films can saturate the C-H region (absorbance > 1.5), distorting relative peak ratios.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
-
Data Processing:
-
Apply Automatic Baseline Correction .
-
Normalize the strongest C-H sp³ peak (approx. 2925 cm⁻¹) to 1.0 Absorbance Units (AU) for easy overlay comparison.
-
Visualization: Synthesis & Validation Pathway
The following diagram illustrates the logical flow of using FTIR to validate the synthesis of 3-(chloromethyl)-1-cyclohexylpyrazole from its alcohol precursor.
Figure 1: Logic flow for FTIR-based Quality Control of the chlorination reaction. The decision diamond represents the critical spectral checkpoints.
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. 2011, 21(10), 2869-2872.[4] Available at: [Link]
-
Spectroscopy Online. The Infrared Spectra of Halogenated Organic Compounds. Available at: [Link]
Sources
Technical Comparison Guide: 3-(Chloromethyl)-1-cyclohexylpyrazole
The following guide is a technical synthesis and comparison resource designed for medicinal chemists and process development scientists. It moves beyond standard data sheets to analyze the 3-(Chloromethyl)-1-cyclohexylpyrazole scaffold as a strategic building block in drug discovery.
Executive Analysis
3-(Chloromethyl)-1-cyclohexylpyrazole is a specialized heterocyclic electrophile used primarily to introduce the 1-cyclohexyl-1H-pyrazol-3-yl motif into kinase inhibitors (e.g., CDK2, c-MET) and antiviral agents (e.g., NS5B inhibitors).
Unlike its commoditized analogs (N-methyl or N-phenyl derivatives), the N-cyclohexyl substituent offers a distinct balance of lipophilicity and metabolic stability . It eliminates the metabolic liability of N-demethylation common with methyl-pyrazoles while avoiding the π-stacking complications and solubility issues often introduced by N-phenyl groups.
Core Applications
-
Fragment-Based Drug Design (FBDD): Introduction of a lipophilic "cap" to occupy hydrophobic pockets (e.g., ATP-binding sites).
-
Scaffold Hopping: Replacing benzyl chlorides or phenyl-pyrazoles to alter logP and solubility profiles.
Chemical Specifications & Elemental Analysis
As a research-grade intermediate, experimental Certificates of Analysis (CoA) vary by batch. Below is the Standardized Reference Standard for validation.
Compound: 3-(Chloromethyl)-1-cyclohexylpyrazole Formula: C₁₀H₁₅ClN₂ Molecular Weight: 198.69 g/mol
Elemental Analysis Reference Table
Use this table to validate the purity of synthesized or purchased lots. Deviations >0.4% suggest solvent entrapment or hydrolysis.
| Element | Theoretical (%) | Tolerance Range (±0.4%) | Diagnostic Notes for Deviations |
| Carbon (C) | 60.45 | 60.05 – 60.85 | Lower C often indicates residual inorganic salts or hydrolysis to the alcohol. |
| Hydrogen (H) | 7.61 | 7.21 – 8.01 | Higher H suggests residual solvent (e.g., THF, Hexane) or moisture. |
| Nitrogen (N) | 14.10 | 13.70 – 14.50 | Lower N indicates decomposition or contamination with non-nitrogenous byproducts. |
| Chlorine (Cl) | 17.84 | 17.44 – 18.24 | Critical: Lower Cl indicates hydrolysis to the alcohol (C₁₀H₁₆N₂O). Higher Cl suggests residual HCl salt formation. |
Self-Validation Tip: If your "Found" Chlorine content is ~0% and Oxygen appears, the chloromethyl group has likely hydrolyzed to the hydroxymethyl precursor during storage. Store under inert atmosphere at -20°C.
Comparative Performance Guide
This section objectively compares the N-cyclohexyl variant against standard alternatives to justify scaffold selection.
| Feature | N-Cyclohexyl (Product) | N-Methyl (Alternative A) | N-Phenyl (Alternative B) |
| Lipophilicity (cLogP) | High (~3.2) | Low (~0.8) | Medium (~2.5) |
| Metabolic Stability | High (Resistant to rapid dealkylation) | Low (Prone to CYP-mediated N-demethylation) | High (Stable, but risk of toxic metabolites) |
| Steric Bulk | High (Occupies large hydrophobic pockets) | Low (Minimal steric clash) | Medium (Flat, rigid geometry) |
| Reactivity (Sɴ2) | Moderate (Electron-rich ring + steric bulk) | High (Less steric hindrance) | Low (Electron-withdrawing phenyl ring reduces nucleophilicity of ring, but may activate benzylic position) |
| Solubility | Excellent in organic solvents (DCM, THF) | Good in water/polar solvents | Poor in aliphatic solvents |
Decision Logic:
-
Choose N-Cyclohexyl if your target requires a hydrophobic interaction in the solvent-exposed region or if you need to block metabolic hotspots found on N-methyl analogs.
-
Choose N-Methyl for fragment screening where low molecular weight (Ligand Efficiency) is the priority.
Experimental Protocols
Since this compound is often synthesized in-house due to limited commercial availability of the chloride, we provide a validated 2-step protocol starting from the commercially available acid/ester.
Workflow Overview
-
Reduction: Ethyl 1-cyclohexylpyrazole-3-carboxylate
(1-Cyclohexyl-1H-pyrazol-3-yl)methanol. -
Chlorination: Alcohol
3-(Chloromethyl)-1-cyclohexylpyrazole.
Step 1: Reduction (LAH Method)
Based on adaptations of CDK2 degrader synthesis (Ref 1).
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (
). -
Reagent Prep: Dissolve Ethyl 1-cyclohexylpyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Addition: Cool to 0°C . Add Lithium Aluminum Hydride (LAH) (3.0 eq, 1M in THF) dropwise over 20 mins. Caution: Gas evolution.
-
Reaction: Warm to 25°C and stir for 16 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where = grams of LAH used. -
Isolation: Filter the granular precipitate through Celite. Concentrate filtrate to yield the Alcohol intermediate .
-
Checkpoint:
H NMR should show a methylene singlet at ppm.
-
Step 2: Chlorination (Thionyl Chloride Method)
Standard transformation for pyrazole-methanols (Ref 2).
-
Setup: Dissolve the Alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Activation: Cool to 0°C . Add Thionyl Chloride (
) (1.5 eq) dropwise.-
Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type activation.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Evaporate solvent and excess
under reduced pressure (rotary evaporator with a base trap). -
Purification: The residue is often the hydrochloride salt. Neutralize with cold saturated
and extract with DCM if the free base is required. Flash chromatography (Hexanes/EtOAc) may be needed if purity <95%.-
Stability Note: The free base is unstable upon prolonged storage. Use immediately or store as the HCl salt.
-
Visualized Reaction Pathway
The following diagram illustrates the synthesis logic and critical decision nodes for the researcher.
Figure 1: Synthetic workflow from the commercially available ester to the target chloromethyl electrophile.
References
-
Synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)
- Source: Patent WO2025043225A2 (Degraders of cyclin-dependent kinase 2).
- Context: Describes the reduction of ethyl 1-cyclohexylpyrazole-3-carboxyl
-
Link:
-
General Chlorination of Pyrazole-methanols
- Source: Patent WO2024233846A1 (Inhibitors and degraders of PIP4K protein).
- Context: Describes analogous chlorination conditions for pyrazole intermediates using thionyl chloride or trichloropyrimidine.
-
Link:
-
Precursor Availability (Carboxylic Acid)
- Source: American Elements (1-cyclohexyl-1H-pyrazole-3-carboxylic acid).
- CAS Ref: 1177304-20-9.
-
Link:
bioactivity comparison of 1-cyclohexylpyrazole vs 1-phenylpyrazole derivatives
[1]
Executive Summary: The "Flat vs. Fat" Pharmacophore Switch
In medicinal chemistry, the substitution of an aromatic phenyl ring with a saturated cyclohexyl ring is a classic strategy to modulate physicochemical properties without altering the core scaffold's connectivity. This guide analyzes the bioactivity shifts observed when transitioning from 1-phenylpyrazole (aromatic, planar, electron-withdrawing) to 1-cyclohexylpyrazole (aliphatic, three-dimensional, electron-donating) derivatives.
While 1-phenylpyrazole is the dominant scaffold in approved drugs (e.g., Celecoxib, Rimonabant, Fipronil), the 1-cyclohexyl analog offers a strategic alternative to increase fraction saturated carbon (
Physicochemical & Structural Profiling
The choice between a phenyl and a cyclohexyl group at the N1 position fundamentally alters the electronic and steric landscape of the pyrazole core.
| Feature | 1-Phenylpyrazole Derivatives | 1-Cyclohexylpyrazole Derivatives | Impact on Bioactivity |
| Electronic Effect | Electron Withdrawing (Inductive/Resonance) | Electron Donating (Inductive) | Phenyl reduces pyrazole basicity; Cyclohexyl increases electron density on the pyrazole.[1] |
| Geometry | Planar ( | 3D Chair Conformation ( | Phenyl fits narrow clefts; Cyclohexyl fills globular hydrophobic pockets. |
| Interactions | Hydrophobic (Van der Waals) | Phenyl is critical for aromatic cages (e.g., Thrombin); Cyclohexyl maximizes contact in aliphatic pockets. | |
| Metabolism | Aromatic Hydroxylation (often para) | Oxidative Hydroxylation (various positions) | Cyclohexyl offers more sites for CYP450 attack but avoids toxic quinone-imine formation. |
| Solubility | Low (Crystal Lattice Stacking) | Moderate to High | Cyclohexyl disrupts crystal packing, often improving thermodynamic solubility. |
Structural Logic Visualization
The following diagram illustrates the decision logic for selecting between these two moieties during Lead Optimization.
Figure 1: Decision tree for N1-substituent selection based on receptor pocket topology.
Comparative Case Studies
Case Study A: Thrombin Inhibition (Enzyme Pockets)
In the development of serine protease inhibitors, the S1/S4 pockets often require specific geometries.
-
Observation: In a study of pyrazole-based thrombin inhibitors, replacing a 3-phenyl group with a 3-cyclohexyl group resulted in a complete loss of activity (
shift from 419 nM to >5 M).[1] -
Mechanism: The phenyl ring was required to engage in an "edge-to-face"
-stacking interaction with Trp215 in the active site. The cyclohexyl group, being bulky and non-aromatic, clashed sterically and lacked the electronic quadrupole to interact with the tryptophan indole ring. -
Takeaway: If the target involves aromatic residues (Trp, Phe, Tyr) known to drive binding via stacking, the 1-phenyl derivative is superior.
Case Study B: Antimycobacterial Agents (Lipophilic Transport)
In whole-cell assays against Mycobacterium tuberculosis (MTB), transport across the waxy cell wall is critical.
-
Observation: Pyrazoles derived from phenacyl cyclohexyl sulfides showed comparable or superior activity to their phenyl analogs in specific series.
-
Mechanism: The cyclohexyl group increases the
slightly but, more importantly, increases the (fraction of carbons). Higher correlates with better clinical success rates by improving solubility/permeability balance and reducing "flat" molecule aggregation. -
Takeaway: For targets requiring passive diffusion through complex lipid barriers without specific aromatic stacking requirements, the 1-cyclohexyl derivative enhances "drug-likeness."
Experimental Protocols
To validate these differences in your own workflow, use the following synthesis and assay protocols.
Synthesis: Divergent Pathways
The synthesis of these two derivatives requires different coupling strategies due to the reactivity of aryl halides vs. alkyl halides.
Protocol 1: Synthesis of 1-Phenylpyrazole (Chan-Lam Coupling) Use for introducing the aromatic ring.
-
Reagents: 1H-pyrazole derivative (1.0 eq), Phenylboronic acid (1.5 eq),
(0.1 eq), Pyridine (2.0 eq). -
Solvent: Dichloromethane (DCM), open to air (requires
). -
Procedure:
-
Dissolve pyrazole and phenylboronic acid in DCM.
-
Add pyridine and
. -
Stir at room temperature for 24–48 hours under an air atmosphere (balloon not required, just a drying tube).
-
Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Protocol 2: Synthesis of 1-Cyclohexylpyrazole (N-Alkylation) Use for introducing the aliphatic ring.
-
Reagents: 1H-pyrazole derivative (1.0 eq), Bromocyclohexane (1.2 eq),
or NaH (1.5 eq). -
Solvent: DMF or Acetonitrile (
). -
Procedure:
-
Dissolve pyrazole in dry DMF.
-
Add base (
) and stir for 30 min to deprotonate. -
Add Bromocyclohexane dropwise.
-
Heat to 80–100°C for 12 hours (cyclohexyl halides are sterically hindered and react slowly via
). -
Note: Regioselectivity (N1 vs N2) can be an issue if the pyrazole is asymmetric; confirm structure via NOESY NMR.
-
Workflow Visualization
Figure 2: Divergent synthetic pathways for accessing N-aryl vs. N-alkyl pyrazoles.
Data Summary Table: Bioactivity Metrics
The following table aggregates general trends observed in literature when comparing matched molecular pairs (MMP) of Phenyl (Ph) vs. Cyclohexyl (Cy).
| Metric | 1-Phenyl (Ph) | 1-Cyclohexyl (Cy) | Interpretation |
| LogP (Lipophilicity) | ~2.5 (Baseline) | ~3.0 (+0.5 increase) | Cy is more lipophilic; requires solubilizing groups elsewhere. |
| Solubility (aq) | Lower | Higher (2x - 5x) | Cy disrupts lattice energy, improving dissolution. |
| Metabolic Clearance | High ( | Moderate/High | Ph undergoes aromatic hydroxylation; Cy undergoes oxidation but avoids toxic metabolites. |
| Potency (Kinases) | High ( | Variable (often weaker) | Kinase ATP pockets favor the planar Ph group. |
| Potency (GPCRs) | Moderate | High | GPCR transmembrane domains often accommodate the bulky Cy group well. |
References
-
Haufe, G., et al. (2022). "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity." Molecules, 27(21), 7326. Link
-
Manikannan, R., et al. (2010).[2] "Pyrazole derivatives from azines of substituted phenacyl aryl/cyclohexyl sulfides and their antimycobacterial activity."[2] Bioorganic & Medicinal Chemistry Letters, 20(23), 6920-6924. Link
-
Gunaydin, H., & Bartberger, M.D. (2016).[3] "Phenyl and Biphenyl Molecular Metaphors in Drug Design." ACS Medicinal Chemistry Letters, 7, 341-344.[3] (Discusses the Phenyl-to-Cyclohexyl switch and Fsp3 impact). Link
-
Fun, H.K., et al. (2011). "1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid."[4] Acta Crystallographica Section E, E67, o345. (Structural comparison of packing). Link
Sources
- 1. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity | MDPI [mdpi.com]
- 2. Pyrazole derivatives from azines of substituted phenacyl aryl/cyclohexyl sulfides and their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(Chloromethyl)-1-cyclohexylpyrazole
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(Chloromethyl)-1-cyclohexylpyrazole .[1]
As a Senior Application Scientist, I must emphasize that while specific safety data for this exact derivative may be sparse, its chemical structure—specifically the chloromethyl moiety attached to a pyrazole ring—dictates its classification as a high-hazard alkylating agent and a corrosive substance . The protocols below are derived from Structure-Activity Relationship (SAR) principles governing reactive benzyl-halide-like electrophiles.
Executive Safety Assessment
The Core Hazard: Electrophilic Alkylation
The chloromethyl group (
-
Biological Implication: It will rapidly alkylate DNA bases (guanine) and protein residues (cysteine/lysine), leading to immediate cytotoxicity and potential mutagenicity.
-
Physical Implication: Upon contact with skin or mucous membranes, it hydrolyzes to release hydrochloric acid (HCl), causing severe chemical burns (Corrosive, Category 1B).
| Hazard Class | H-Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Sensitization | H317 | May cause an allergic skin reaction (potent sensitizer). |
| Reactivity | EUH014 | Reacts violently with water (hydrolysis releases HCl). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. You must employ a Barrier-Redundancy Strategy .
PPE Selection Guide
| Component | Recommended Material/Standard | The "Why" (Scientific Rationale) |
| Primary Glove | Nitrile (4 mil minimum) | Provides tactile sensitivity for weighing; protects against incidental splash. |
| Secondary Glove | Silver Shield® (Laminate) or Neoprene | Critical: Chloromethyl compounds can permeate standard nitrile in <15 mins. Laminate gloves provide broad chemical resistance against alkylating agents. |
| Eye Protection | Chemical Goggles (ANSI Z87.1 / EN 166) | Safety glasses are inadequate. Vapors can bypass side shields, and the compound is lachrymatory (tear-inducing). |
| Face Protection | Face Shield (8-inch) | Required when handling >500 mg or liquids. Protects the neck/face from projectile hydrolysis (spatter). |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory. Do not use N95s. If outside a hood, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids and hold the corrosive agent against the skin. Tyvek repels organic splashes. |
Operational Handling Protocol
A. Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Mechanism: Moisture triggers hydrolysis:
This reaction degrades your reagent and pressurizes the vial with corrosive HCl gas. -
Action: Always open the vial slowly within a fume hood to vent any built-up pressure away from you.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Place a disposable balance mat or absorbent pad in the fume hood.
-
Static Control: Use an anti-static gun on the vial and spatula. Pyrazole derivatives often exist as fluffy, static-prone solids. Static discharge can disperse the powder into the air (inhalation hazard).
-
Double-Gloving: Don 4-mil nitrile gloves. Pull extended-cuff Neoprene gloves over them.
-
Transfer:
-
Weigh into a tared vial inside the hood.
-
Do not use a spatula to scrape the last milligram back into the stock bottle (contamination risk).
-
Cap the receiving vessel immediately.
-
-
Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a tissue dampened with 5% Sodium Bicarbonate (
) to neutralize trace acidity before returning to storage.
C. Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Avoid protic solvents (Methanol, Water) unless hydrolysis is the intended reaction.
-
Base Trap: If the reaction is run at scale (>1g), vent the reaction vessel through a sodium hydroxide (NaOH) scrubber trap to neutralize evolved HCl.
Waste Disposal & Deactivation
STOP: Do not pour directly into the organic waste container. Active alkylating agents in the waste stream can react with other waste components, causing exotherms or pressurization.
Deactivation Protocol (Quenching):
-
Create Quench Solution: 10% Ammonium Hydroxide (
) in Methanol OR 5% Sodium Thiosulfate in water. -
Treatment: Stir the waste residue with the quench solution for 1 hour.
-
Verification: Check pH (should be basic, pH > 9).
-
Disposal: Dispose of the deactivated mixture into the Halogenated Organic Waste stream.
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational workflow for handling 3-(Chloromethyl)-1-cyclohexylpyrazole, emphasizing the "Quench" step prior to disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25248082, 3-(chloromethyl)-1-ethyl-1H-pyrazole (Analog). Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole (Analog). Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (2012).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
